molecular formula C6H10OS B124605 Dihydro-2,4-dimethyl-3(2H)-thiophenone CAS No. 106014-15-7

Dihydro-2,4-dimethyl-3(2H)-thiophenone

Cat. No.: B124605
CAS No.: 106014-15-7
M. Wt: 130.21 g/mol
InChI Key: HOMIEGBJQNRINM-UHFFFAOYSA-N
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Description

Dihydro-2,4-dimethyl-3(2H)-thiophenone, also known as this compound, is a useful research compound. Its molecular formula is C6H10OS and its molecular weight is 130.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMIEGBJQNRINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336210
Record name 2,4-dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106014-15-7
Record name 2,4-dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydro-2,4-dimethyl-3(2H)-thiophenone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comprehensive reference for research and development professionals. It prioritizes mechanistic insight, experimental reproducibility, and structural analysis.

CAS Registry Number: 106014-15-7 (Generic) | Formula: C₆H₁₀OS | MW: 130.21 g/mol [1][2]

Executive Summary

Dihydro-2,4-dimethyl-3(2H)-thiophenone (also referred to as 2,4-dimethyl-3-thiolanone) is a substituted tetrahydrothiophene-3-one characterized by a five-membered sulfur-containing ring with a ketone functionality at the C3 position.[1] While historically utilized as a high-impact flavorant (FEMA 3266) due to its potent sulfurous, meaty, and onion-like organoleptic profile, its structural core represents a valuable scaffold in medicinal chemistry.

For drug development professionals, this molecule offers a strategic entry point into chiral sulfur heterocycles . The presence of two stereogenic centers (C2 and C4) flanking the ketone creates potential for diastereoselective transformations, making it a relevant intermediate for synthesizing complex thiosugars, nucleoside analogs, and bioisosteres of furanone-based inhibitors.

Chemical Identity & Structural Analysis[1][3][4][5][6]

Nomenclature and Connectivity
  • IUPAC Name: 2,4-Dimethyldihydrothiophen-3(2H)-one[1]

  • Common Synonyms: 2,4-Dimethyl-3-thiolanone; 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone.[1]

The molecule consists of a saturated thiophene ring (thiolane). The ketone is located at C3. Methyl substitutions occur at C2 (adjacent to sulfur) and C4 (adjacent to the methylene C5).

Stereochemistry

The compound possesses two chiral centers at C2 and C4 . This results in two diastereomeric pairs:

  • cis-isomer: Methyl groups on the same side of the ring plane.

  • trans-isomer: Methyl groups on opposite sides.

Note: Synthetic preparations typically yield a mixture of cis and trans isomers. The thermodynamic stability often favors the trans configuration to minimize 1,3-diaxial-like steric interactions between the methyl groups, although the specific ratio is method-dependent.

Physicochemical Profile

The following data aggregates experimental values and chemically predicted constants based on structural homologs.

PropertyValue / RangeNotes
Appearance Clear to pale yellow liquidOxidizes/darkens upon air exposure.
Molecular Weight 130.21 g/mol
Boiling Point ~84–85 °C @ 10–15 mmHgEst. Atmospheric BP >180 °C. (Note 1)
Density 1.05 – 1.08 g/mLEstimated based on mono-methyl homologs.
Solubility Soluble in EtOH, Et₂O, ChloroformInsoluble in water.
Flash Point > 90 °C (Est.)Combustible.
Odor Threshold Extremely Low (< 1 ppb)Potent sulfurous/savory character.

(Note 1): Literature values often cite ~84°C without specifying pressure. Given the molecular weight and polarity of the thio-ketone, an atmospheric boiling point of 84°C is physically inconsistent; this value represents reduced pressure distillation.

Synthesis & Manufacturing Protocols

For industrial and research scalability, the Dieckmann Condensation route is the most robust, utilizing readily available acrylate precursors. This method avoids the handling of highly toxic free thiols by generating them in situ or using protected thio-esters.

Core Synthesis Pathway (Patent-Derived Protocol)

This protocol is adapted from optimized industrial routes (e.g., CN106397395A) designed for high yield and purity.

Reaction Scheme:

  • Michael Addition: Methacrylic acid reacts with thiourea to form an isothiouronium salt, which hydrolyzes to 3-mercaptoisobutyric acid.

  • Thioether Formation: Condensation with 2-chloropropionic acid yields the acyclic thio-diester precursor (2,5-dimethyl-3-thiaadipic acid).

  • Cyclization: Decarboxylative cyclization (Dieckmann-type) yields the target ketone.

Synthesis Start Methacrylic Acid + Thiourea Inter1 3-Mercaptoisobutyric Acid Start->Inter1 Hydrolysis Step2 + 2-Chloropropionic Acid (NaOH, 90°C) Inter1->Step2 Inter2 2,5-Dimethyl-3-thiaadipic Acid Step2->Inter2 SN2 Substitution Cyclization Decarboxylative Cyclization (Fe Powder, 190°C) Inter2->Cyclization - CO2, - H2O Product Dihydro-2,4-dimethyl- 3(2H)-thiophenone Cyclization->Product

Figure 1: Industrial synthesis route via modified Dieckmann condensation of thiaadipic acid derivatives.

Detailed Experimental Protocol

Step 1: Preparation of Thiaadipic Acid Precursor

  • Charge a reactor with Thiourea (1.2 eq) and Concentrated HCl (1.3 eq) in water. Heat to 45°C.

  • Add Methacrylic Acid (1.0 eq) dropwise over 30 minutes.

  • Raise temperature to 90°C and stir for 2 hours to complete the formation of the isothiouronium intermediate.

  • Add NaOH (4.5 eq) solution dropwise to hydrolyze the salt to the thiol (3-mercaptoisobutyric acid) in situ.

  • Cool to room temperature. Add 2-Chloropropionic Acid (1.1 eq) dropwise.

  • Acidify to pH 5–6 and extract with ethyl acetate. Evaporate solvent to obtain 2,5-dimethyl-3-thiaadipic acid (waxy solid).

Step 2: Cyclization to this compound

  • Mix the thiaadipic acid precursor with a catalyst (Iron powder, ~2-5 wt%) in a high-boiling solvent (e.g., Sulfolane).

  • Heat slowly to 190°C . The reaction proceeds via dehydration and decarboxylation.

  • Distill the product directly from the reaction mixture as it forms (reactive distillation) to prevent polymerization.

  • Dissolve the distillate in dichloromethane, wash with 2N NaOH (to remove unreacted acids), and dry over MgSO₄.

  • Concentrate to yield the target ketone as a pale yellow oil.

Reactivity & Medicinal Chemistry Applications

The this compound scaffold is a versatile "chiral pool" mimic. Its reactivity profile is dominated by the sulfur atom (oxidation/alkylation) and the ketone (nucleophilic attack/enolization).

Metabolic & Synthetic Divergence

In drug design, this scaffold serves as a precursor for biostable furanone analogs . While furanones are often metabolically labile (ring opening), the thiophenone ring is more robust but susceptible to S-oxidation.

Reactivity Center Dihydro-2,4-dimethyl- 3(2H)-thiophenone Oxidation S-Oxidation (mCPBA or P450) Center->Oxidation Reduction Carbonyl Reduction (NaBH4) Center->Reduction RingOpen Desulfurization/Ring Opening (Raney Ni) Center->RingOpen Sulfoxide Chiral Sulfoxide (Separable Diastereomers) Oxidation->Sulfoxide Active Metabolite Alcohol Hydroxytetrahydrothiophene (Thiosugar analog) Reduction->Alcohol Nucleoside Synthesis Aliphatic Acyclic Ketones/Alcohols RingOpen->Aliphatic Scaffold Hop

Figure 2: Primary reactivity pathways relevant to metabolic stability and library synthesis.

Key Transformations
  • S-Oxidation: Treatment with oxidants (e.g., mCPBA, H₂O₂) yields the sulfoxide and sulfone . In medicinal chemistry, the sulfoxide introduces a new chiral center at sulfur, often increasing water solubility and altering metabolic clearance rates compared to the parent sulfide.

  • Pummerer Rearrangement: The sulfoxide can undergo Pummerer rearrangement to introduce functionality at the C2 position, allowing for further substitution.

  • Enolate Chemistry: The C2 and C4 protons are acidic. Alkylation at these positions allows for the construction of quaternary centers, a common tactic to block metabolic degradation (e.g., blocking cytochrome P450 alpha-hydroxylation).

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral features are diagnostic.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 130

  • Base Peak: Typically m/z 60 or similar (associated with fragmentation of the ring and loss of sulfur-containing fragments).

  • Diagnostic Loss: Loss of methyl radical (M-15) and CO (M-28).

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ ~1.2–1.4 ppm: Two doublets (6H total) corresponding to the –CH₃ groups at C2 and C4.

  • δ ~2.5–3.0 ppm: Multiplet (1H) for the methine proton at C4.

  • δ ~3.5–3.8 ppm: Multiplet (1H) for the methine proton at C2 (deshielded by S and C=O).

  • δ ~2.8–3.2 ppm: Multiplets for the C5 methylene protons.

¹³C NMR (Diagnostic Signals):

  • Carbonyl (C=O): ~210–215 ppm (Characteristic of 5-membered cyclic ketones).

  • C2 (S-CH-C=O): ~45–50 ppm (Deshielded).

  • C4 (CH-CH3): ~40–45 ppm.

  • Methyls: ~15–20 ppm.

Safety & Handling (SDS Highlights)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).[3][4]

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Flammability: Combustible liquid (Flash point est. >90°C).

Handling Protocols:

  • Odor Control: Due to the low odor threshold and potent sulfurous smell, all handling must occur in a functioning fume hood . Glassware should be treated with bleach (hypochlorite) solution immediately after use to oxidize the sulfide residues and neutralize the odor.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Sulfur heterocycles can darken and polymerize upon prolonged exposure to oxygen and light.

References

  • National Institute of Standards and Technology (NIST). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2,4-Dimethylthiolan-3-one Compound Summary. National Library of Medicine. [Link]

  • Google Patents.Method for preparing 2,4-dimethyltetrahydrothiophene-3-one (CN106397395A).
  • The Good Scents Company. 2,4-dimethyl-3-thiolanone Organoleptic Properties.[Link]

Sources

Spectroscopic data for Dihydro-2,4-dimethyl-3(2H)-thiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Dihydro-2,4-dimethyl-3(2H)-thiophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. This guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound with potential applications in various fields. This document, structured with full editorial control, is designed to offer not just data, but also the scientific reasoning behind its interpretation and acquisition, reflecting the expertise of a Senior Application Scientist.

Molecular Structure and Overview

This compound is a five-membered heterocyclic ketone containing a sulfur atom. Its molecular formula is C₆H₁₀OS, and it has a molecular weight of 130.21 g/mol .[1] The structural elucidation of this molecule relies on a combination of spectroscopic techniques, each providing a unique piece of the puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. The chemical environment of each proton influences its resonance frequency, providing a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data

Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar structures.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-23.5 - 3.7Quartet (q)~7.01H
H-42.8 - 3.0Multiplet (m)-1H
H-5a3.0 - 3.2dd~11.0, 7.01H
H-5b2.6 - 2.8dd~11.0, 8.01H
2-CH₃1.3 - 1.5Doublet (d)~7.03H
4-CH₃1.1 - 1.3Doublet (d)~6.53H
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the key structural features of this compound. The proton at the C-2 position (H-2) is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl group at C-2, in turn, appears as a doublet. Similarly, the proton at C-4 (H-4) will be a multiplet due to coupling with the neighboring protons on C-5 and the methyl group at C-4. The diastereotopic protons on C-5 (H-5a and H-5b) are predicted to show distinct signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the proton at C-4.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

Caption: Carbon framework of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (sp³)2850 - 3000Medium-Strong
C=O stretch (ketone)1705 - 1725Strong
C-S stretch600 - 800Weak-Medium
CH₂/CH₃ bend1350 - 1470Medium
Interpretation of the IR Spectrum

The most characteristic absorption in the IR spectrum of this compound is the strong band corresponding to the carbonyl (C=O) stretch of the ketone, expected around 1715 cm⁻¹. [3]The presence of sp³ C-H stretches just below 3000 cm⁻¹ confirms the aliphatic nature of the ring and the methyl groups. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Vibrational_Modes Molecule This compound CH_stretch C-H Stretch (2850-3000 cm⁻¹) Molecule->CH_stretch Aliphatic C-H bonds CO_stretch C=O Stretch (1705-1725 cm⁻¹) Molecule->CO_stretch Ketone functional group CS_stretch C-S Stretch (600-800 cm⁻¹) Molecule->CS_stretch Thioether linkage

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data
m/z Predicted Identity Relative Abundance
130[M]⁺ (Molecular Ion)Moderate
115[M - CH₃]⁺Moderate
102[M - CO]⁺ or [M - C₂H₄]⁺Moderate
87[M - CH₃ - CO]⁺Strong
59[CH₃-C=S]⁺Moderate
43[CH₃-C=O]⁺Strong (Base Peak)
Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ at m/z 130 would confirm the molecular weight of the compound. [1]Common fragmentation pathways for ketones include alpha-cleavage, where the bonds adjacent to the carbonyl group are broken. [4][5]For this compound, this could lead to the loss of a methyl radical to give a fragment at m/z 115, or the loss of an ethyl radical. The base peak is often the most stable carbocation, which in this case is predicted to be the acylium ion [CH₃-C=O]⁺ at m/z 43. Another significant fragmentation for cyclic ketones is the loss of carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a gas chromatograph (GC-MS) for a mixture.

  • Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for small molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass_Fragmentation_Pathway M [M]⁺ m/z = 130 M_minus_CH3 [M - CH₃]⁺ m/z = 115 M->M_minus_CH3 - CH₃ M_minus_CO [M - CO]⁺ m/z = 102 M->M_minus_CO - CO Fragment_43 [CH₃CO]⁺ m/z = 43 M->Fragment_43 α-cleavage Fragment_87 [M - CH₃ - CO]⁺ m/z = 87 M_minus_CH3->Fragment_87 - CO

Caption: Predicted mass fragmentation pathway of the molecule.

References

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • I. F. M. V. D. Santos, et al. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. 2020-04-28. Available from: [Link]

  • National Institute of Standards and Technology. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. Dihydro-2-methyl-3(2H)-thiophenone. Available from: [Link]

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. 2024-12-05. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link]

  • Whitman College. GCMS Section 6.11.2. Available from: [Link]

  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

Sources

Mechanistic Pathways of Dihydro-2,4-dimethyl-3(2H)-thiophenone Formation: The Cysteine-Driven Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biochemical and synthetic role of Cysteine in the formation of Dihydro-2,4-dimethyl-3(2H)-thiophenone (often referred to as 2,4-dimethyl-dihydro-3-thiophenone). A potent aroma compound characterized by meaty, nutty, and green-vegetative notes, its formation is a cornerstone of flavor chemistry in thermally processed foods (Maillard reaction systems) and pharmaceutical intermediate synthesis.

The central thesis of this guide is that Cysteine functions not merely as a reactant but as the primary nucleophilic sulfur donor , driving the reaction through the release of hydrogen sulfide (


) or direct thiol participation in Michael-type additions to 

-unsaturated carbonyl scaffolds.

Mechanistic Foundations: The Reactants[1]

To understand the formation of this specific thiophenone isomer, we must deconstruct the molecule into its biosynthetic precursors.

The Sulfur Donor: L-Cysteine

Cysteine is the critical limiting reagent. Its thiol (-SH) group is highly nucleophilic (


), making it susceptible to modification. In thermal systems (cooking, autoclaving), Cysteine degrades via two primary pathways to fuel thiophenone formation:
  • Strecker Degradation: In the presence of dicarbonyls (e.g., methylglyoxal from sugar degradation), Cysteine undergoes transamination and decarboxylation to release Hydrogen Sulfide (

    
    ) , ammonia, and acetaldehyde.
    
  • 
    -Elimination:  Thermal stress causes the direct elimination of 
    
    
    
    and dehydroalanine.

Key Insight: The concentration of free


 is the rate-determining factor for the yield of sulfur-heterocycles.
The Carbon Scaffold: -Unsaturated Carbonyls

The 2,4-dimethyl carbon skeleton requires a specific 6-carbon precursor or the condensation of smaller fragments. The two most validated sources are:

  • Lipid Oxidation Products: Degradation of fatty acids yields methylated enones, such as 2-methyl-2-pentenal .

  • Methacrylic Derivatives: In synthetic and biomimetic models, methacrylic acid or methyl methacrylate serves as the "backbone," providing the necessary methyl branching at the C-2 or C-4 positions.

The Reaction Pathway: Michael Addition & Cyclization

The formation of this compound follows a specific sequence of Michael Addition followed by Intramolecular Cyclization .

Step 1: Nucleophilic Attack (Michael Addition)

The sulfur species (either


 from dissociated 

or the thiolate of a mercapto-acid) attacks the

-carbon of an

-unsaturated ketone or ester (e.g., methyl methacrylate).
  • Reaction:

    
    
    
Step 2: Formation of the Thio-Intermediate

In the specific synthesis of the 2,4-dimethyl isomer, a common biomimetic route involves the condensation of 2-mercaptopropionic acid (derived from Cysteine/Pyruvate metabolism) with methacrylic acid .

  • This forms a thioether intermediate: 3-(1-carboxyethylthio)-2-methylpropanoic acid .

Step 3: Dieckmann Condensation (Cyclization)

The intermediate undergoes a Dieckmann-type condensation (intramolecular Claisen condensation) driven by heat or acid catalysis. The carboxyl groups react to close the ring, expelling water/alcohol and forming the cyclic ketone structure.

  • Result: The formation of the 5-membered thiophenone ring with methyl groups at positions 2 and 4.

Pathway Visualization

The following diagram illustrates the critical flow from Cysteine to the final Thiophenone product.

ThiophenoneFormation Cysteine L-Cysteine (Sulfur Source) Strecker Strecker Degradation (Thermal/Dicarbonyls) Cysteine->Strecker Heat/pH H2S Hydrogen Sulfide (H2S) & Mercapto-Acids Strecker->H2S Elimination MichaelAdd Michael Addition (Nucleophilic Attack) H2S->MichaelAdd Sulfur Donor CarbonSource Carbon Scaffold (Methacrylates / Enones) CarbonSource->MichaelAdd Electrophile Intermediate Thioether Intermediate (Linear) MichaelAdd->Intermediate Cyclization Dieckmann Condensation (Ring Closure) Intermediate->Cyclization - H2O / - CO2 Product Dihydro-2,4-dimethyl- 3(2H)-thiophenone Cyclization->Product

Caption: Mechanistic flow from Cysteine degradation to Thiophenone cyclization via Michael Addition.

Experimental Validation & Protocols

To validate the role of Cysteine in this formation, the following "Model System" protocol is recommended. This system isolates the variables to prove causality.

Model System Protocol

Objective: Synthesize this compound using Cysteine and a Carbonyl source to mimic Maillard conditions.

ParameterSpecificationRationale
Reactant A L-Cysteine HCl (0.1 M)Primary sulfur donor. Acid form stabilizes initial pH.
Reactant B 2-Methyl-2-pentenal (0.1 M)The specific carbon scaffold precursor for the dimethyl structure.
Solvent Phosphate Buffer (0.5 M, pH 5.0 - 7.0)Mimics food matrix acidity; pH controls

release rate.
Thermal Process Autoclave / Oil Bath (120°C, 60 min)Provides activation energy for Strecker degradation and cyclization.
Extraction Dichloromethane (DCM)Non-polar solvent to extract the hydrophobic thiophenone.
Step-by-Step Workflow
  • Preparation: Dissolve L-Cysteine and the Carbonyl precursor in phosphate buffer in a pressure-resistant glass vial.

  • Reaction: Seal the vial and heat at 120°C for 60 minutes.

    • Note: A distinct "sulfurous/meaty" aroma indicates the release of

      
       and formation of thiols.
      
  • Quenching: Cool the reaction mixture immediately in an ice bath to stop side-reactions (polymerization).

  • Extraction: Extract the aqueous solution 3x with Dichloromethane. Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Concentrate the solvent under a gentle nitrogen stream (avoid rotary evaporation if the compound is volatile).

Analytical Workflow (GC-MS)

To confirm the identity of the product, use Gas Chromatography-Mass Spectrometry.[1][2]

AnalysisWorkflow cluster_criteria Validation Criteria Sample Extracted Reaction Mixture GC Gas Chromatography (DB-WAX Column) Sample->GC Injection MS Mass Spectrometry (EI, 70eV) GC->MS Separation Data Data Analysis (Retention Index & Mass Spec) MS->Data m/z Detection Match1 RI Match: ~1600 (Polar) Data->Match1 Match2 Molecular Ion: m/z 130 Data->Match2 Match3 Fragment Ions: m/z 60, 87

Caption: Analytical workflow for validating the presence of the target thiophenone.

Analytical Characterization Data

When analyzing the reaction product, the following spectral data confirms the formation of This compound .

MetricValue/CharacteristicInterpretation
Molecular Formula

Confirms the 6-carbon, 1-sulfur composition.[3][4]
Molecular Weight 130.21 g/mol Observed parent ion

.
Odor Threshold Low ppb rangePotent meaty, roasted, nutty aroma.
Key MS Fragments m/z 130, 87, 60m/z 87 often represents the loss of a propyl/acetyl fragment; m/z 60 is characteristic of sulfur heterocycles.
Retention Index ~1050 (DB-5), ~1600 (DB-WAX)Polar columns retard the ketone significantly.

Industrial & Pharma Applications[6]

While primarily known in flavor chemistry, the Cysteine-Thiophenone pathway has broader implications:

  • Flavor Synthesis: Used to generate "natural" meat flavors in plant-based alternatives. By controlling the Cysteine:Sugar ratio, manufacturers can tune the profile from "roasted chicken" (high thiophenone) to "onion/garlic" (high disulfide).

  • Pharmaceutical Intermediates: The dihydro-thiophenone ring serves as a chiral scaffold for synthesizing biotin analogues and other sulfur-containing bioactives. The 2,4-dimethyl substitution pattern provides steric hindrance useful in drug design.

References

  • Hofmann, T., & Schieberle, P. (1998). Formation of aroma-active thiols in Maillard reactions. Journal of Agricultural and Food Chemistry.[5] Link

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[5][6] Link

  • Warner, P. F. (1963). Reaction of hydrogen sulfide with olefins.[7] US Patent 3,114,776A. Link

  • Zhang, Y., et al. (2017). Method for preparing 2,4-dimethyltetrahydrothiophene-3-one. CN Patent 106397395A. Link

  • Parker, J. K., Elmore, J. S., & Methven, L. (2014). Flavour Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. Link

Sources

Technical Deep Dive: Olfactory Thresholds of Sulfur-Containing Flavor Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Volatile Sulfur Compounds (VSCs) represent the most potent class of odorants known to flavor chemistry, often detectable at parts-per-trillion (ppt) levels. Their detection thresholds are frequently


 to 

times lower than their oxygenated analogues (alcohols/ketones). This guide analyzes the physicochemical basis of this potency, specifically the Structure-Odor Relationships (SOR) and the Copper-Mediated Receptor Hypothesis . It provides validated protocols for threshold determination using ASTM E679-19 and Gas Chromatography-Olfactometry (GC-O), tailored for researchers in food science, enology, and drug development.

Part 1: The Chemistry of Potency (Structure-Odor Relationships)

The olfactory potency of sulfur compounds is not merely a function of volatility but of specific molecular recognition mechanisms.

The Thiol vs. Alcohol Differential

The substitution of an oxygen atom with a sulfur atom (–OH


 –SH) results in a dramatic drop in sensory threshold. Sulfur’s larger atomic radius and diffuse electron cloud (3p orbitals) enhance nucleophilicity and polarizability, facilitating stronger van der Waals interactions and metal-coordination within the hydrophobic pocket of Olfactory Receptors (ORs).
  • Ethanol (Alcohol): Threshold ~100 ppm (Sweet/Solvent)

  • Ethanethiol (Thiol): Threshold ~0.001 ppm (Rotten Cabbage/Gas)

  • Potency Shift:

    
     increase in sensitivity.
    
Chain Length & Steric Effects

Research indicates a non-linear relationship between alkyl chain length and detection threshold:

  • The "C5-C7 Sweet Spot": Alkanethiols exhibit minimum thresholds (maximum potency) at carbon chain lengths of 5 to 7.[1]

  • Steric Hinderance: Tertiary thiols often exhibit lower thresholds than primary or secondary isomers due to specific conformational fits within the receptor.

  • Functional Group Position: The "Catty" note (characteristic of Sauvignon Blanc and hops) is driven by

    
    -mercapto ketones (e.g., 4-mercapto-4-methylpentan-2-one), where the sulfhydryl group is shielded by methyl groups, preventing rapid oxidation while maintaining receptor fit.
    

Part 2: Quantitative Landscapes

The following table synthesizes threshold data from multiple matrices. Note the orders of magnitude difference between "off-flavor" markers like DMS and "impact" compounds like Grapefruit Mercaptan.

Table 1: Olfactory Thresholds of Key Sulfur Compounds

CompoundCAS #Structure ClassMatrixThreshold (approx.)Descriptor
Grapefruit Mercaptan 71159-90-5Terpenoid ThiolWater0.0001 ppb (0.1 ppt) Sulfurous, Grapefruit
4-MMP (Cat Ketone)19872-52-7

-Mercapto Ketone
Water0.001 ppb (1 ppt) Blackcurrant, Catty, Boxwood
Furfuryl Thiol 98-02-2Heterocyclic ThiolWater0.005 ppb Roasted Coffee, Burnt
Methanethiol 74-93-1AlkanethiolAir0.2 - 2.0 ppb Putrid, Cabbage, Garlic
Dimethyl Sulfide (DMS) 75-18-3SulfideAir1.0 - 10.0 ppb Creamed Corn, Vegetable
Dimethyl Trisulfide (DMTS) 3658-80-8PolysulfideAir~0.01 ppb Decay, Savory, Onion
Hydrogen Sulfide 7783-06-4InorganicAir0.5 - 1.0 ppb Rotten Eggs
3-Mercaptohexanol 51755-83-0Alcohol ThiolWine/Water60 ng/L (0.06 ppb) Passion fruit, Rhubarb

Data compiled from Leffingwell, ASTM databases, and recent enological studies.

Part 3: Mechanistic Insights (The Copper Hypothesis)

Recent breakthroughs in molecular biology suggest that human detection of thiols is not solely a "lock-and-key" shape fit but a metalloprotein interaction .

The Metal-Ion Interface

Research on the mouse receptor MOR244-3 (and human analog OR2T11 ) demonstrates that copper ions (


 or 

) are essential cofactors.
  • Coordination: The receptor contains a Histidine-rich site (e.g., His105) that coordinates a copper ion.

  • Ligand Binding: The sulfur atom of the thiol binds to the copper ion, forming a ternary complex (Receptor-Cu-Thiol).

  • Amplification: This metal bridge stabilizes the active conformation of the G-Protein Coupled Receptor (GPCR), triggering the cAMP signaling cascade at concentrations far lower than required for non-metal coordinating odorants.

ReceptorMechanism Thiol Volatile Thiol (Ligand) Complex Ternary Complex (Receptor-Cu-Ligand) Thiol->Complex binds Copper Copper Ion (Cofactor) Copper->Complex coordinates Receptor Olfactory Receptor (Inactive) Receptor->Complex recruit Signal Signal Transduction (cAMP Cascade) Complex->Signal activates

Figure 1: The Copper-Mediated Activation Model. The convergence of the thiol ligand and copper cofactor is required to switch the receptor to its active state.

Part 4: Analytical Methodologies

Determining thresholds for sulfur compounds requires rigorous control of volatility and oxidation. Standard sensory protocols must be augmented with instrumental verification.

Protocol 1: Sensory Threshold Determination (ASTM E679-19)

This protocol uses a 3-Alternative Forced Choice (3-AFC) method within an ascending concentration series.

Reagents & Setup:

  • Matrix: Odor-free water (boiled/nitrogen-purged) or propylene glycol (for stock).

  • Glassware: Amber glass, silanized to prevent sulfur adsorption.

  • Panel: 6-10 trained assessors.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a primary stock of the sulfur compound in ethanol or propylene glycol. Critical: Verify concentration via GC-SCD immediately before use.

  • Dilution Series: Create a geometric dilution series (step factor 3) in the final matrix.

  • Presentation:

    • Present 3 samples per concentration step: 1 Active, 2 Blanks.

    • Start from the lowest concentration (well below expected threshold).

    • Panelist must choose the "odd" sample (forced choice).

  • Calculation:

    • Individual Threshold: Geometric mean of the highest concentration missed and the next higher concentration correctly identified.

    • Group Threshold: Geometric mean of individual thresholds.

Protocol 2: Instrumental Validation (GC-SCD/O)

Human sensory data is subjective. To map "odor active regions" accurately, use Gas Chromatography-Olfactometry (GC-O) coupled with a Sulfur Chemiluminescence Detector (SCD).

The "Dual-Stream" Configuration:

  • Injector: Cool On-Column (to prevent thermal degradation).

  • Column: DB-Sulfur SCD or equivalent (inertness is paramount).

  • Detector 1 (Quantitative): SCD (Equimolar response to sulfur, no hydrocarbon quenching).

  • Detector 2 (Qualitative): Olfactory Sniff Port (Humidified air makeup).

GCO_Workflow Sample Sample Injection (Headspace/Liquid) Inlet Inert Inlet (Cool On-Column) Sample->Inlet Column Capillary Column (Low-Bleed, Sulfur-Inert) Inlet->Column Splitter Effluent Splitter (Y-Interface) Column->Splitter SCD SCD Detector (Quantitative Signal) Splitter->SCD 50% Flow SniffPort Olfactory Port (Sensory Signal) Splitter->SniffPort 50% Flow Data Correlated Data (Chromatogram + Odorgram) SCD->Data SniffPort->Data

Figure 2: Dual-Stream GC-SCD/O Workflow. Simultaneous chemical quantification and sensory characterization ensure that the perceived odor corresponds exactly to the sulfur peak.

Critical Control Points (Self-Validating System):

  • System Passivation: Flush the entire GC flow path with a high-concentration sulfur standard (e.g., 500 ppb DMS) for 2 hours before analysis to occupy active sites.

  • Quenching Check: If using FPD instead of SCD, co-eluting hydrocarbons can "quench" the sulfur signal. SCD is preferred as it is linear and equimolar.

  • Retention Indexing: Use n-alkanes to calculate Linear Retention Indices (LRI) for cross-lab comparison.

References

  • ASTM International. (2019).[2] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA.

  • Duan, X., et al. (2012). "Crucial role of copper in detection of metal-coordinating odorants."[1] Proceedings of the National Academy of Sciences, 109(9), 3492-3497.

  • Leffingwell & Associates. (n.d.). Odor & Flavor Detection Thresholds in Water.[3][4] Leffingwell.com.

  • McGorrin, R. J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." Volatile Sulfur Compounds in Food, ACS Symposium Series, Vol. 1068.

  • Polster, J., & Schieberle, P. (2015). "Structure-Odor Correlations in Homologous Series of Alkanethiols." Journal of Agricultural and Food Chemistry, 63(32).

  • Vermeulen, C., et al. (2006). "Synthesis and sensory characterization of 3-mercapto-3-methylbutan-1-ol and its acetate." Journal of Agricultural and Food Chemistry.

Sources

The Pivotal Contribution of Thiophenones to the Complex Aroma Profile of Cooked Meat: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characteristic and highly desirable aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing compounds, and specifically thiophenones and related structures, play a disproportionately significant role due to their exceptionally low odor thresholds and distinct "meaty" sensory profiles. This technical guide provides an in-depth exploration of the formation, characterization, and sensory impact of thiophenones in cooked meat. It is intended for researchers, scientists, and professionals in the food science and flavor chemistry fields, offering a detailed examination of the underlying chemical pathways, analytical methodologies for their study, and the factors influencing their generation.

Introduction: The Genesis of Cooked Meat Aroma

Raw meat possesses a relatively bland aroma, primarily characterized by metallic and blood-like notes. The application of heat initiates a cascade of complex chemical reactions, transforming the non-volatile precursors present in the muscle and fat tissues into a rich and diverse array of volatile compounds that constitute the cooked meat aroma.[1][2][3] These reactions are broadly categorized as the Maillard reaction, lipid degradation, and the degradation of thiamine (Vitamin B1).[1][3][4] Thiophenones and other potent sulfurous compounds are primarily born from the intricate interplay of these pathways.

Core Chemical Pathways to Thiophenone Formation

The generation of thiophenones and other key sulfur-containing aroma compounds in cooked meat is not a singular process but rather the result of a complex interplay between several chemical reactions. Understanding these pathways is fundamental to comprehending and ultimately controlling the development of desirable meat flavor.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of cooked flavor formation.[5][6][7] This multi-stage process generates a plethora of heterocyclic compounds, including furans, pyrazines, and crucially for "meaty" aromas, sulfur-containing molecules when sulfur-containing amino acids like cysteine are involved.[5][8]

A critical subset of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[8] This reaction produces aldehydes (Strecker aldehydes) and α-aminoketones. When cysteine participates, it yields hydrogen sulfide (H₂S) and ammonia, which are vital precursors for the synthesis of thiophenones and other sulfurous volatiles.[9]

The Role of Lipid Degradation

The thermal oxidation of lipids, particularly polyunsaturated fatty acids present in phospholipids and triacylglycerols, generates a variety of volatile compounds, including aldehydes, ketones, and alcohols.[4][10] These lipid-derived aldehydes can then participate in the Maillard reaction, reacting with hydrogen sulfide and ammonia to form various sulfur-containing heterocyclic compounds, including thiophenes.[9][11][12] The interaction between lipid oxidation products and Maillard reaction intermediates is a crucial factor in shaping the final aroma profile of cooked meat.[2][8]

Thiamine Degradation: A Potent Source of "Meaty" Aromas

Thiamine (Vitamin B1), naturally present in meat, is thermally labile and degrades upon cooking to yield a number of potent, sulfur-containing aroma compounds.[2][8] The degradation of thiamine is a significant source of key "meaty" aroma compounds such as 2-methyl-3-furanthiol and bis(2-methyl-3-furyl) disulfide.[8][11]

Key Thiophenones and Sulfur Compounds in Cooked Meat Aroma

A multitude of thiophenones and related sulfur compounds have been identified in cooked meat, each contributing a unique nuance to the overall flavor profile. The following table summarizes some of the most significant contributors.

CompoundAroma DescriptionTypical Occurrence
2-Methyl-3-furanthiol Meaty, roasted, beef-likeCooked beef, pork, chicken[4][13]
Bis(2-methyl-3-furyl) disulfide Strong roasted meat, savory, sulfurousCooked beef[11][14][15]
2-Furfurylthiol Roasted coffee, meatyCooked poultry, beef[2]
Methional Boiled potato, savoryCooked beef[2]
2-Acetyl-2-thiazoline Popcorn-like, nutty, roastedRoasted beef[16][17][18]
2-Alkylthiophenes Meaty, savoryCooked beef and lamb[9][19]
2-Methyltetrahydrothiophen-3-one MeatyModel reaction systems for meat flavor[13][20]
4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) Caramel-like, sweet, meatyProcessed meats[21][22][23]
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Caramel, sweet, meatyProcessed pork, beef, chicken[24]

Analytical Methodologies for Thiophenone Characterization

The identification and quantification of potent, often trace-level, thiophenones in the complex matrix of cooked meat require sophisticated analytical techniques. The standard workflow involves extraction and concentration of the volatile compounds followed by instrumental analysis.

Extraction and Concentration Techniques

The initial and critical step is the efficient extraction of volatile and semi-volatile compounds from the meat matrix. Common approaches include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid extract. It is a simple, fast, and sensitive method for trapping volatile compounds.

  • Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract and concentrate analytes from a liquid sample. It offers a higher extraction capacity than SPME.

  • Dynamic Headspace Extraction (DHE): An inert gas is passed through or over the sample to purge the volatile compounds, which are then trapped on an adsorbent material. This technique is suitable for a wide range of volatiles.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile compounds. The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer provides detailed mass spectra for compound identification by comparison with spectral libraries.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As the separated compounds elute from the GC column, they are split into two streams: one directed to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor and its intensity. This allows for the identification of the most odor-active compounds in a sample.

Experimental Protocol: GC-O Analysis of Cooked Beef Volatiles

This protocol outlines a general procedure for the analysis of odor-active compounds in cooked beef using SPME-GC-O.

1. Sample Preparation:

  • Weigh 5 g of cooked ground beef into a 20 mL headspace vial.
  • Add 5 mL of saturated NaCl solution to enhance the release of volatiles.
  • Seal the vial with a PTFE/silicone septum.

2. SPME Extraction:

  • Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-O Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
  • Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at a rate of 5°C/min, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Effluent Split: Split the column effluent 1:1 between the MS detector and the sniffing port using a deactivated Y-splitter.
  • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each detected odor.

4. Data Analysis:

  • Identify the compounds corresponding to the detected odors by matching the retention times with the MS data.
  • Confirm identifications by comparing mass spectra with a library (e.g., NIST) and by running authentic standards when available.

Factors Influencing Thiophenone Formation

The concentration and profile of thiophenones in cooked meat are not static but are influenced by a variety of factors:

  • Cooking Temperature and Time: Higher temperatures and longer cooking times generally lead to an increased formation of Maillard reaction products, including thiophenones.[2] However, excessive heat can lead to the degradation of these desirable compounds and the formation of off-flavors.

  • Meat Composition: The type of meat (e.g., beef, pork, chicken), the cut, and the fat content all play a role.[1][2] For instance, the higher thiamine content in pork can lead to a different profile of sulfur-containing compounds compared to beef.[2]

  • Precursors: The availability of precursors such as reducing sugars, amino acids (especially cysteine), and thiamine directly impacts the yield of thiophenones.[1][2]

  • pH: The pH of the meat can influence the rate of the Maillard reaction, with slightly alkaline conditions generally favoring the reaction.[25]

Visualizing the Pathways

To better illustrate the complex chemical transformations leading to the formation of key "meaty" aroma compounds, the following diagrams depict the core reaction pathways and a typical analytical workflow.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation cluster_products Aroma Compounds Reducing Sugars (e.g., Ribose) Reducing Sugars (e.g., Ribose) Glycosylamine Glycosylamine Reducing Sugars (e.g., Ribose)->Glycosylamine Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine) Amino Acids (e.g., Cysteine)->Glycosylamine Amadori Product Amadori Product Glycosylamine->Amadori Product Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes w/ Amino Acids H2S + NH3 H2S + NH3 Dicarbonyls->H2S + NH3 w/ Cysteine Furans Furans Dicarbonyls->Furans Thiophenones Thiophenones H2S + NH3->Thiophenones Thiazoles Thiazoles H2S + NH3->Thiazoles Analytical_Workflow Cooked Meat Sample Cooked Meat Sample Volatile Extraction (SPME) Volatile Extraction (SPME) Cooked Meat Sample->Volatile Extraction (SPME) Step 1 GC Separation GC Separation Volatile Extraction (SPME)->GC Separation Step 2 MS Detection MS Detection GC Separation->MS Detection Step 3a Olfactometry (Sniffing Port) Olfactometry (Sniffing Port) GC Separation->Olfactometry (Sniffing Port) Step 3b Compound Identification Compound Identification MS Detection->Compound Identification Step 4a Odor Description Odor Description Olfactometry (Sniffing Port)->Odor Description Step 4b Data Interpretation Data Interpretation Compound Identification->Data Interpretation Odor Description->Data Interpretation

Caption: Analytical Workflow for Cooked Meat Aroma Analysis.

Conclusion

Thiophenones and related sulfur-containing compounds are undeniably critical to the desirable aroma of cooked meat. Their formation is a complex process governed by the interplay of the Maillard reaction, lipid degradation, and thiamine breakdown. A thorough understanding of these chemical pathways, coupled with advanced analytical techniques such as GC-MS and GC-O, is essential for researchers and industry professionals seeking to optimize and control the flavor of meat products. Future research will likely focus on targeted strategies to enhance the formation of these potent aroma compounds, leading to more flavorful and appealing meat products for the consumer.

References

  • Domínguez, R., Pateiro, M., Gagaoua, M., Barba, F. J., Zhang, W., & Lorenzo, J. M. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(12), 633. [Link]

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]

  • Elmore, J. S., & Mottram, D. S. (2000). Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb. Journal of Agricultural and Food Chemistry, 48(6), 2420–2424. [Link]

  • Pogorzelska-Nowicka, E., Atanasov, A. G., Horbańczuk, J., & Wierzbicka, A. (2023). Effect of Processing on Volatile Organic Compounds Formation of Meat—Review. Applied Sciences, 13(2), 749. [Link]

  • Pogorzelska, E., Godziszewska, J., Brodowska, M., & Wierzbicka, A. (2018). Volatile compounds in meat and meat products. Food Science and Technology, 38(1), 1-11. [Link]

  • Resconi, V. C., Escudero, A., & Campo, M. M. (2013). The Development of Aromas in Ruminant Meat. Molecules, 18(6), 6513–6537. [Link]

  • Domínguez, R., Pateiro, M., Gagaoua, M., Barba, F. J., Zhang, W., & Lorenzo, J. M. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(12), 633. [Link]

  • Pogorzelska-Nowicka, E., Atanasov, A. G., Horbańczuk, J., & Wierzbicka, A. (2023). Effect of Processing on Volatile Organic Compounds Formation of Meat—Review. Applied Sciences, 13(2), 749. [Link]

  • 2-acetyl-2-thiazoline 29926-41-8. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

  • Calkins, C. R., & Hodgen, J. M. (2007). The Chemistry of Beef Flavor. Nebraska Beef Cattle Reports. 92. [Link]

  • Sun, W., Yu, X., Li, X., Zhao, J., & Sun, B. (2019). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 274, 469-476. [Link]

  • Rosing, M. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 52, pp. 1-22). American Chemical Society. [Link]

  • The Role of 2-Acetyl-2-thiazoline in Modern Flavor Creation. (2024, January 29). Fengle Perfume. Retrieved February 11, 2026, from [Link]

  • Vilar, E. G., O'Sullivan, M. G., & Kerry, J. P. (2021). Effective Strategies for Understanding Meat Flavor: A Review. Foods, 10(11), 2606. [Link]

  • 2-acetyl-2-thiazoline 1-(4,5-dihydrothiazol-2-yl)ethanone. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

  • Cui, C., Zhang, Y., Li, Y., Zhao, H., & Sun, B. (2019). Meat flavor generation from different composition patterns of initial Maillard stage intermediates formed in heated cysteine-xylose-glycine reaction systems. Food Chemistry, 274, 560-568. [Link]

  • Wang, Y., Li, Y., Li, J., Chen, J., & Sun, B. (2021). The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives. Food Chemistry, 365, 130541. [Link]

  • bis(2-methyl-3-furyl) disulfide, 28588-75-2. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

  • Aroma Chemicals in Meat Flavors. (n.d.). Google Books.
  • Domínguez, R., Pateiro, M., Gagaoua, M., Barba, F. J., Zhang, W., & Lorenzo, J. M. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(12), 633. [Link]

  • Blank, I. (2002). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Science (pp. 197-216). Woodhead Publishing. [Link]

  • Tonsbeek, C. H. T., Plancken, A. J., & van der Weerdt, A. J. A. (1968). Components contributing to beef flavor. Isolation of 2-acetyl-2-thiazoline from beef broth. Journal of Agricultural and Food Chemistry, 16(6), 1016–1021. [Link]

  • Calkins, C. R., & Hodgen, J. M. (2007). The Chemistry of Beef Flavor. Nebraska Beef Cattle Reports. 92. [Link]

  • Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 13(4), 738–749. [Link]

  • Lee, J., Kim, M., & Kim, J. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry: X, 25, 102175. [Link]

  • Maillard reaction. (2024, February 8). In Wikipedia. [Link]

  • Paravisini, L., & Peterson, D. G. (2024). The Maillard reactions: Pathways, consequences, and control. Advances in Food and Nutrition Research, 108, 1-44. [Link]

  • Wright, J. (2021, August 2). 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors. Perfumer & Flavorist. [Link]

  • Wright, J. (2022, February 1). 4-Acetoxy-2,5-dimethyl-3(2H)-furanone in Meat, Brown and Fruit Flavors. Perfumer & Flavorist. [Link]

  • Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. [Link]

  • Wright, J. (2017, August 23). Flavor Bites: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. Perfumer & Flavorist. [Link]

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

  • Bohrer, B. M. (2021). Role of Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs and Meat Extenders: A Scoping Review. Foods, 10(11), 2785. [Link]

  • Fatty Acids - Lipid Degradation. (n.d.). University of Wisconsin-Eau Claire. Retrieved February 11, 2026, from [Link]

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). Food safety and quality: details. Retrieved February 11, 2026, from [Link]

  • Zachariadis, G. A., & Zdralea, E. P. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(19), 9579. [Link]

  • Sarriés, M. V., & Beriain, M. J. (2020). Sensory and Physicochemical Analysis of Meat from Bovine Breeds in Different Livestock Production Systems, Pre-Slaughter Handling Conditions, and Ageing Time. Foods, 9(11), 1632. [Link]

  • Spickett, C. M. (2020). Formation of Oxidatively Modified Lipids as the Basis for a Cellular Epilipidome. Antioxidants, 9(12), 1296. [Link]

  • Sensory evaluation of meat and meat products. (n.d.). SlidePlayer. Retrieved February 11, 2026, from [Link]

  • Sensory Analysis In Meat and Meat Products. (n.d.). IARAS Journals. Retrieved February 11, 2026, from [Link]

  • New Generation Analytical Technologies in Food Analysis. (n.d.). Open Exploration Publishing. Retrieved February 11, 2026, from [Link]

  • Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2025). Lipid metabolism disruption as a conserved early response to Benzophenone-1: Pathway sensitivity profiling via dose-dependent yeast functional genomics platform. Environmental Pollution, 371, 127439. [Link]

  • Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. Polymers, 15(22), 4443. [Link]

  • Domínguez, R., Pateiro, M., & Lorenzo, J. M. (2021). Sensory Analysis and Consumer Research in New Meat Products Development. Foods, 10(2), 401. [Link]

Sources

Methodological & Application

Synthesis of Dihydro-2,4-dimethyl-3(2H)-thiophenone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Essence of Savory Flavors

Dihydro-2,4-dimethyl-3(2H)-thiophenone is a sulfur-containing heterocyclic compound that plays a significant role in the flavor and fragrance industry. Its potent aroma is often described as meaty, roasted, and savory, making it a valuable component in the creation of authentic food flavorings, particularly for beef, bacon, and barbecue sauces.[1][2] The presence of a sulfur atom within the thiophenone ring is crucial to its powerful olfactory properties, enabling it to enhance the perception of meatiness in various food products, including vegetarian alternatives, and to add complexity to sauces and snacks.[1] This application note provides a comprehensive guide to the synthesis of this compound from 2-mercaptopropionic acid and methacrylic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a robust and well-understood method for the preparation of this important flavor compound.

Underlying Chemical Principles and Mechanistic Insights

The synthesis of this compound from 2-mercaptopropionic acid and methacrylic acid is a multi-step, one-pot reaction that proceeds through three key transformations: a Michael addition, an intramolecular cyclization (analogous to a Dieckmann condensation), and a subsequent decarboxylation.

1. Michael Addition: The synthesis initiates with the conjugate addition of the thiol group of 2-mercaptopropionic acid to the α,β-unsaturated carbonyl system of methacrylic acid. This reaction, a classic example of a Michael addition, is facilitated by a base or can be thermally induced.[3][4] The sulfur atom acts as a soft nucleophile, attacking the β-carbon of the activated alkene in methacrylic acid. This step forms an intermediate thioether dicarboxylic acid, 2,2'-(thiobis(propane-2,1-diyl))diacetic acid.

2. Intramolecular Cyclization (Dieckmann-type Condensation): Following the Michael addition, the thioether dicarboxylic acid intermediate undergoes an intramolecular cyclization. This transformation is analogous to the Dieckmann condensation, which is the intramolecular cyclization of a diester to form a β-keto ester.[3][5][6][7] In this synthesis, the two carboxylic acid groups of the intermediate react to form a five-membered ring, yielding a β-keto acid. This step is typically promoted by heat and a catalyst.

3. Decarboxylation: The resulting cyclic β-keto acid is unstable and readily undergoes decarboxylation upon further heating. The presence of the keto group at the β-position to the carboxylic acid facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of the final product, this compound.[8][9][10][11][12]

The overall reaction can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Mercaptopropionic_Acid 2-Mercaptopropionic Acid Michael_Addition Michael Addition 2-Mercaptopropionic_Acid->Michael_Addition Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->Michael_Addition Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization Thioether Dicarboxylic Acid Intermediate Decarboxylation Decarboxylation Intramolecular_Cyclization->Decarboxylation Cyclic β-Keto Acid Intermediate Final_Product Dihydro-2,4-dimethyl- 3(2H)-thiophenone Decarboxylation->Final_Product

Sources

Method for determining the stability of thiophenones in a food matrix

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophenones (e.g., 2(5H)-thiophenone) are potent sulfur-containing volatiles contributing to roasted, meaty, and nutty notes in thermally processed foods. However, their cyclic enone structure (


-unsaturated carbonyl) makes them highly reactive Michael acceptors, rendering them unstable in protein-rich food matrices. This Application Note details a rigorous methodology for determining the stability half-life (

) of thiophenones. We employ Solvent-Assisted Flavor Evaporation (SAFE) to eliminate thermal artifacts during extraction and GC-MS/MS (Triple Quadrupole) for high-sensitivity quantification, ensuring precise kinetic modeling of degradation pathways.

Introduction & Chemical Basis

Thiophenones are structurally fragile. Unlike their aromatic thiophene counterparts, the reduced thiophenone ring possesses significant ring strain and reactivity.

  • The Challenge: In food matrices, the primary instability mechanism is the Michael Addition reaction. The electrophilic C-3 or C-4 position of the thiophenone ring reacts with nucleophilic side chains of proteins (specifically the thiol group of Cysteine or the amine of Lysine).

  • The Consequence: This binding is often irreversible under physiological conditions, leading to a "loss of flavor" or "loss of active pharmaceutical ingredient (API)" signal that follows pseudo-first-order kinetics.

  • Artifact Danger: Standard high-temperature extractions (e.g., Steam Distillation) can artificially accelerate this degradation or generate new sulfur compounds from precursors (e.g., Methionine degradation), invalidating stability data.

Experimental Design Strategy (QbD)

To ensure data integrity, we utilize a Quality by Design (QbD) approach. The stability study is not merely observing degradation but controlling variables to prove causality.

Core Variables:
VariableControl SpecificationReason
Matrix pH Adjusted to 3.0, 5.0, 7.0Thiol nucleophilicity is pH-dependent (

of Cys-SH

8.3).
Temperature 4°C, 25°C, 40°CArrhenius plot construction for shelf-life prediction.
Internal Standard Thiophene-d4 or 3-thiophenone Must be structurally similar but non-reactive to the specific pathway being tested.
Oxidation Headspace purged with

Differentiates oxidative degradation from protein binding.

Detailed Protocols

Protocol A: Matrix Preparation & Spiking

Objective: Create a homogeneous distribution of the analyte without inducing immediate degradation.

  • Matrix Selection: Use a model matrix (e.g., 5% Casein in Phosphate Buffer) for mechanistic validation, or the target food matrix (homogenized).

  • Stock Solution: Prepare 2(5H)-thiophenone stock (1000 ppm) in anhydrous ethanol. Note: Avoid DMSO if analyzing by GC, as it contaminates the liner.

  • Spiking:

    • Aliquot 10 g of matrix into 20 mL amber glass vials (silanized).

    • Spike to a final concentration of 1 ppm (1 mg/kg).

    • CRITICAL STEP: Add Internal Standard (Thiophene-d4) immediately prior to extraction, NOT during incubation. This corrects for extraction efficiency, not degradation.

  • Incubation: Seal vials under Nitrogen atmosphere. Incubate at defined temperatures (

    
    ) for time points 
    
    
    
    hours.
Protocol B: Artifact-Free Extraction (SAFE)

Objective: Extract volatiles at low temperature to prevent thermal degradation of the labile thiophenone.

  • Quenching: At time

    
    , immediately cool the sample vial to 4°C and add 10 mL Dichloromethane (DCM).
    
  • Homogenization: Vortex for 2 mins to disrupt the matrix and partition free thiophenones into the solvent.

  • SAFE Distillation:

    • Connect the extract to the SAFE apparatus (high-vacuum transfer).

    • Maintain sample flask at 40°C and receiving flask at liquid nitrogen temperature (-196°C).

    • Why SAFE? It separates volatiles from non-volatile precursors (proteins/fats) under high vacuum, preventing the "cooking" that occurs in steam distillation.

  • Concentration: Dry the distillate over anhydrous

    
     and concentrate to 200 
    
    
    
    using a gentle Nitrogen stream (TurboVap).
Protocol C: GC-MS/MS Analysis

Objective: Selective quantification of thiophenones in the presence of complex sulfur background.

  • Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).

  • Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25

    
    ). Polar columns are required to separate thiophenones from non-polar hydrocarbons.
    
  • Inlet: Splitless mode at 220°C. Liner: Ultra Inert single taper with wool.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 40°C (2 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • MS Acquisition (MRM Mode):

    • Analyte (2(5H)-thiophenone): Precursor

      
       Product 
      
      
      
      (Quant),
      
      
      (Qual). Collision Energy: 15 eV.
    • Internal Standard (Thiophene-d4): Precursor

      
       Product 
      
      
      
      .

Data Analysis & Kinetic Modeling

Calculation of Stability Constants

Plot the natural logarithm of the concentration ratio (


) against time (

).
  • First-Order Decay: If the plot is linear (

    
    ), the degradation follows first-order kinetics (typical for protein binding).
    
    • Rate Constant (

      
      ) = -Slope
      
    • Half-life (

      
      ) = 
      
      
      
Arrhenius Equation (Shelf-Life Prediction)

To predict stability at storage temperature (e.g., 20°C) from accelerated data:



  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • The slope determines the Activation Energy (

    
    ). High 
    
    
    
    indicates extreme temperature sensitivity.

Visualizations

Figure 1: Stability Assessment Workflow

This diagram illustrates the critical path from sample spiking to kinetic data generation, emphasizing the artifact-free SAFE extraction.

StabilityWorkflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Artifact-Free Extraction cluster_analysis Phase 3: Analysis Matrix Food Matrix (Protein/Fat Emulsion) Spike Spike Thiophenone (1 ppm) Matrix->Spike Incubate Thermal Stress (4°C, 25°C, 40°C) Spike->Incubate Quench Quench (4°C) + Internal Std Incubate->Quench At t=0, 2, 4... SAFE SAFE Distillation (High Vacuum / Low Temp) Quench->SAFE DCM Extraction GCMS GC-MS/MS (MRM Mode) SAFE->GCMS Concentrate Data Kinetic Plot (ln(C/Co) vs Time) GCMS->Data

Caption: Step-by-step workflow ensuring analyte integrity. The SAFE step is critical to prevent thermal artifacts.

Figure 2: Thiophenone Degradation Mechanism

This diagram details the chemical causality of instability: the Michael Addition to protein thiols.

DegradationPathway Thiophenone 2(5H)-Thiophenone (Active Flavor) Complex Michael Addition Transition State Thiophenone->Complex Nucleophilic Attack Oxidation Oxidative Ring Opening (Secondary Pathway) Thiophenone->Oxidation O2 / Light Protein Protein-SH (Cysteine Residue) Protein->Complex Adduct Protein-Thiophenone Adduct (Non-Volatile / Flavor Loss) Complex->Adduct Irreversible Binding

Caption: Primary degradation pathway. The electrophilic enone reacts with nucleophilic protein thiols.

Troubleshooting & Validation Criteria

IssueProbable CauseCorrective Action
Non-Linear Kinetics Saturation of binding sitesReduce spike concentration to <1 ppm to ensure pseudo-first-order conditions.
Poor Recovery (<50%) Volatility loss during concentrationUse a Vigreux column for concentration instead of nitrogen blow-down; ensure Nitrogen stream is gentle.
High RSD (>15%) Matrix heterogeneityImprove homogenization; increase sample size from 10g to 50g.
Ghost Peaks Thermal degradation in GC InletLower inlet temp to 200°C; change liner to "Ultra Inert" to reduce active sites.

References

  • Engel, W., Batur, H., & Tressl, R. (1999). Isolation of Volatile Sulfur Compounds from Food Matrices: Solvent-Assisted Flavor Evaporation (SAFE). Journal of Agricultural and Food Chemistry. Link

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link

  • Vermeulen, C., et al. (2005). Synthesis and stability of thiophenes and thiophenones in food models. Food Chemistry. Link

  • Mottram, D. S. (2007). The Maillard Reaction: Source of Flavor in Thermally Processed Foods. Flavours and Fragrances.[1][2][3][4] Link

  • PubChem. (2025).[5] 2(5H)-Thiophenone Compound Summary. National Library of Medicine. Link

Sources

Application of Dihydro-2,4-dimethyl-3(2H)-thiophenone in Plant-Based Meat Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Authentic Meaty Flavor

The replication of authentic, succulent meat flavor in plant-based analogs remains a paramount challenge and a key driver of consumer acceptance. While the industry has made significant strides in texture and appearance, the nuanced, complex aroma and taste of cooked meat are notoriously difficult to reproduce. This difficulty arises from the intricate web of chemical reactions that occur during cooking, primarily the Maillard reaction and lipid oxidation, which generate hundreds of volatile and non-volatile compounds. Among these, sulfur-containing compounds are critical in imparting the characteristic savory, roasted, and meaty notes.[1][2][3][4] This guide focuses on the promising, yet underexplored, application of a specific sulfur-containing heterocyclic compound, Dihydro-2,4-dimethyl-3(2H)-thiophenone, as a potent flavor modulator in the next generation of plant-based meat analogs.

Introduction: The Role of Sulfur Compounds in Meaty Flavor

The flavor of cooked meat is not attributable to a single molecule, but rather a symphony of compounds working in concert. Key to this are volatile sulfur compounds, which, despite their presence in trace amounts, possess exceptionally low odor thresholds, making them significant contributors to the overall aroma profile.[2] These compounds are primarily generated from the thermal degradation of sulfur-containing amino acids like cysteine and methionine, which are abundant in animal protein.[2][5]

Plant-based proteins, on the other hand, often lack the specific precursors in the right concentrations to generate a full-bodied, meaty flavor profile upon cooking.[6] This can result in products with undesirable "beany" or "green" off-notes. To counteract this, flavor scientists can introduce specific, nature-identical compounds that mimic those found in cooked meat. Thiophenones, a class of sulfur-containing heterocyclic ketones, are of particular interest due to their association with roasted, savory, and meaty aromas.[7][8]

This compound: A Profile

This compound is a sulfur-containing organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol .[9][10][11] While specific sensory data for this exact molecule is not extensively published, its structural similarity to other thiophenones used in the flavor industry suggests its potential to contribute to savory and meaty flavor profiles. For instance, the related compound, Dihydro-2-methyl-3(2H)-thiophenone, is described as having a strong, diffusive, meaty, roasted meat-like, and onion/garlic-like aroma.[12] It is hypothesized that this compound can provide a foundational "meaty" base note, which can be further built upon with other flavor components.

PropertyValueSource
Chemical Name This compound[9][11]
CAS Number 106014-15-7[9][11]
Molecular Formula C6H10OS[9][10][11]
Molecular Weight 130.21 g/mol [9][11]
Potential Sensory Profile Meaty, roasted, savory, slightly sulfurousInferred from related compounds

Proposed Mechanism of Action in Plant-Based Matrices

We propose that this compound can contribute to a more authentic meat-like flavor in plant-based analogs through two primary mechanisms:

  • Direct Flavor Contribution: The inherent aroma profile of the compound itself provides a foundational savory and meaty note that helps to mask undesirable off-flavors from the plant proteins.

  • Interaction with Maillard Reaction Products: When introduced into a plant-based meat matrix and subjected to heat, this compound can potentially interact with other flavor precursors and intermediates from the Maillard reaction. This can lead to the formation of new, more complex flavor compounds that contribute to a richer, more authentic meaty taste.

cluster_0 Flavor Precursors in Plant-Based Matrix cluster_1 Heating Process cluster_2 Flavor Compound Generation cluster_3 Final Sensory Profile Plant Proteins Plant Proteins Maillard Reaction Maillard Reaction Plant Proteins->Maillard Reaction Undesirable Off-Notes Undesirable Off-Notes Plant Proteins->Undesirable Off-Notes Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Lipids Lipids Lipid Oxidation Lipid Oxidation Lipids->Lipid Oxidation Aldehydes Aldehydes Maillard Reaction->Aldehydes Pyrazines Pyrazines Maillard Reaction->Pyrazines Lipid Oxidation->Aldehydes Authentic Meaty Flavor Authentic Meaty Flavor Aldehydes->Authentic Meaty Flavor Pyrazines->Authentic Meaty Flavor Undesirable Off-Notes->Authentic Meaty Flavor Masking Effect This compound This compound This compound->Authentic Meaty Flavor

Figure 1. Proposed contribution of this compound to meaty flavor.

Application Protocols

The following protocols are designed as a starting point for researchers and product developers to evaluate the efficacy of this compound in a model plant-based meat analog system.

Materials and Equipment
  • Plant Protein: Textured Soy Protein (TSP) or Pea Protein Isolate

  • Binder: Methylcellulose

  • Fat Source: Coconut oil or sunflower oil

  • Flavor Precursors (optional): Cysteine, glucose

  • This compound: Food-grade, high-purity

  • Solvent: Propylene Glycol (PG) or vegetable oil

  • Equipment: Food processor, patty former, grill or pan, Gas Chromatography-Mass Spectrometry (GC-MS) with Olfactory Detection Port (GC-O), trained sensory panel.

Preparation of Stock Solution

Due to its potency, this compound should be pre-diluted to create a stock solution for accurate dosing.

  • Prepare a 0.1% (w/w) stock solution of this compound in propylene glycol.

  • Store the stock solution in an amber glass bottle at 4°C.

Experimental Design for a Model Plant-Based Burger Patty

This experiment is designed to evaluate the impact of varying concentrations of this compound on the sensory profile of a plant-based burger.

FormulationPlant Protein (g)Water (g)Fat Source (g)Binder (g)Stock Solution (g)This compound (ppm in final product)
Control 10015020200
Low Dose 1001502020.2721
Medium Dose 1001502020.5442
High Dose 1001502021.365
Step-by-Step Protocol for Patty Formation and Cooking
  • Hydration: Hydrate the textured soy protein with cold water for 20 minutes.

  • Mixing: In a food processor, combine the hydrated protein, binder, and fat source. Mix until a cohesive dough is formed.

  • Flavor Incorporation: Add the calculated amount of the this compound stock solution to the mixture and blend for an additional 30 seconds to ensure even distribution.

  • Forming: Form the mixture into 100g patties.

  • Cooking: Cook the patties on a pre-heated grill or pan at 175°C (350°F) for 4 minutes per side, or until an internal temperature of 74°C (165°F) is reached.

Hydrate Plant Protein Hydrate Plant Protein Mix with Binder and Fat Mix with Binder and Fat Hydrate Plant Protein->Mix with Binder and Fat Incorporate Flavor Stock Solution Incorporate Flavor Stock Solution Mix with Binder and Fat->Incorporate Flavor Stock Solution Form Patties Form Patties Incorporate Flavor Stock Solution->Form Patties Cook Cook Form Patties->Cook Sensory and Instrumental Analysis Sensory and Instrumental Analysis Cook->Sensory and Instrumental Analysis

Sources

Troubleshooting & Optimization

Overcoming matrix effects in the analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the analytical challenges, particularly matrix effects, encountered during the quantification of this potent aroma compound.

Introduction to the Challenge

This compound is a key volatile sulfur compound (VSC) that contributes to the characteristic aroma of many food products. Its analysis, typically by gas chromatography-mass spectrometry (GC-MS), is often complicated by its low concentration, high reactivity, and the presence of complex sample matrices.[1][2] Matrix effects, which can either enhance or suppress the analyte signal, are a significant hurdle to achieving accurate and reproducible quantification.[3][4] This guide provides a comprehensive question-and-answer-based approach to understanding, identifying, and mitigating these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Identifying Matrix Effects

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the co-eluting components of the sample matrix.[3][5] In the context of GC-MS analysis of this compound, these effects can manifest in two primary ways:

  • Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the analyte from adsorbing to these sites.[4][6] This "analyte protectant" effect leads to a higher transfer of the analyte to the detector, resulting in an artificially high signal and an overestimation of the concentration.[4][6]

  • Signal Suppression: In the MS ion source, co-eluting matrix components can compete with the analyte for ionization, leading to a decreased ionization efficiency for the target compound.[5] This results in a lower signal and an underestimation of the concentration.

The reactive nature of sulfur compounds like thiophenones makes them particularly susceptible to interactions within the analytical system, exacerbating these matrix effects.[7][8]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).

  • Calculation: Matrix Effect (%) = [(Slope of matrix-matched calibration / Slope of solvent-based calibration) - 1] x 100

  • Interpretation:

    • A value close to 0% indicates a negligible matrix effect.

    • A positive value indicates signal enhancement.

    • A negative value indicates signal suppression.

Another approach involves a post-extraction spike. Here, a known amount of the analyte is added to a blank matrix extract after the extraction process. The response is then compared to that of a standard in pure solvent at the same concentration. A significant difference in response suggests the presence of matrix effects.

Section 2: Sample Preparation Strategies to Mitigate Matrix Effects

Q3: What are the recommended sample preparation techniques to reduce matrix effects for this compound analysis?

A3: The goal of sample preparation is to isolate the analyte of interest while removing interfering matrix components. For volatile and semi-volatile compounds like this compound in complex matrices, two primary techniques are highly recommended:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a coated fiber is exposed to the headspace above the sample.[9] Volatile and semi-volatile compounds partition onto the fiber, which is then thermally desorbed in the GC inlet. This technique is excellent for concentrating volatile analytes while leaving non-volatile matrix components behind.[10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for a wide range of analytes, including aroma compounds.[11][12] It involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove specific matrix interferences like fats, sugars, and pigments.[4][11][12]

Q4: How do I select the appropriate SPME fiber for this compound?

A4: The choice of SPME fiber coating is crucial for efficient extraction. For volatile sulfur compounds and thiophenes, a combination of adsorbents is often most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it covers a wide range of analyte polarities and molecular weights. The DVB provides an affinity for aromatic compounds, while the Carboxen is effective for smaller volatile molecules. The PDMS acts as a binder. The selection should be optimized based on the specific matrix and the full range of analytes of interest.

SPME Fiber Coating Target Analytes Key Characteristics
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Broad range of volatile and semi-volatile compounds, including sulfur compounds.Combination of different adsorbents provides a wide application range.
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Volatiles, amines, and nitro-aromatic compounds.Good for general purpose analysis of volatile and semi-volatile compounds.
Carboxen/Polydimethylsiloxane (CAR/PDMS)Very volatile compounds and gases.Strong adsorbent for small molecules.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

  • Sample Preparation: Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).

  • Matrix Modification (Optional): Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a specific time (e.g., 15-30 minutes) while maintaining the incubation temperature and agitation.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the hot GC inlet (e.g., 250 °C) for thermal desorption for a set time (e.g., 2-5 minutes).

  • GC-MS Analysis: Start the GC-MS run to separate and detect the desorbed analytes.

Caption: HS-SPME workflow for volatile compound analysis.

Section 3: Calibration Strategies to Compensate for Matrix Effects

Q5: When sample preparation is not enough, what calibration strategies can I use to correct for matrix effects?

A5: When matrix effects cannot be eliminated through sample preparation, specific calibration strategies can be employed to compensate for them.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[13] This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[6] However, obtaining a true blank matrix can be challenging.

  • Internal Standard Calibration: An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[14] An ideal internal standard is a stable isotope-labeled version of the analyte. It is added at a known concentration to all samples, standards, and blanks. Since the internal standard experiences the same matrix effects and procedural losses as the analyte, the ratio of the analyte response to the internal standard response is used for quantification, which corrects for these variations.[15]

  • Standard Addition: This method is particularly useful when a blank matrix is not available. It involves adding known amounts of the analyte to aliquots of the sample.[10][16][17] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the calibration curve to the point where the response is zero.[16][17]

Experimental Protocol: Standard Addition Method

  • Sample Aliquoting: Divide the sample extract into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known concentrations of a standard solution of this compound.

  • Analysis: Analyze all the aliquots using the developed GC-MS method.

  • Calibration Curve: Plot the peak area of the analyte (y-axis) against the concentration of the added standard (x-axis).

  • Quantification: Determine the linear regression equation (y = mx + c). The absolute value of the x-intercept (-c/m) corresponds to the initial concentration of the analyte in the sample.

G cluster_0 Sample Preparation cluster_1 Standard Addition cluster_2 Analysis & Quantification A Sample Extract B Aliquot 1 (Unspiked) A->B C Aliquot 2 (+ Low Spike) A->C D Aliquot 3 (+ Medium Spike) A->D E Aliquot 4 (+ High Spike) A->E F GC-MS Analysis of all Aliquots B->F C->F D->F E->F G Plot Peak Area vs. Added Concentration F->G H Extrapolate to Zero Response to find Initial Concentration G->H

Caption: Standard Addition workflow for quantification.

Section 4: Advanced Troubleshooting

Q6: I'm observing poor peak shape (tailing or fronting) and poor reproducibility for my this compound analysis. What could be the cause and how can I fix it?

A6: Poor peak shape and reproducibility for active compounds like VSCs are often related to issues within the GC system.

  • Peak Tailing: This is often caused by active sites in the GC inlet liner, the column, or transfer lines that can interact with the analyte.[16][18]

    • Solution: Use deactivated (silanized) inlet liners and columns. Ensure a clean, 90-degree cut on the column ends. Regularly replace the inlet liner and septum. Consider using a liner with glass wool to trap non-volatile matrix components.[18]

  • Peak Fronting: This is typically a sign of column overload or a mismatch in solvent polarity.

    • Solution: Dilute the sample or reduce the injection volume. Ensure the solvent used to dissolve the final extract is compatible with the GC column's stationary phase.[18]

  • Poor Reproducibility: This can be caused by a variety of factors, including inconsistent injection volumes, leaks in the system, or a contaminated inlet.

    • Solution: Ensure the autosampler is functioning correctly and the syringe is clean. Perform a leak check on the GC system. Regularly clean and maintain the GC inlet. The use of an internal standard is highly recommended to correct for injection volume variations.[14]

Q7: Are there any specific GC column recommendations for the analysis of thiophenones?

A7: For the analysis of polar and reactive sulfur compounds, a column with a stationary phase that is both inert and provides good selectivity is essential. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a common choice and offers good resolution for a wide range of volatile and semi-volatile compounds. For more challenging separations, a more polar column, such as one with a wax-based stationary phase (e.g., DB-WAX), may be beneficial. It is crucial to use columns that are specifically tested for inertness towards active compounds.[8]

Conclusion

Overcoming matrix effects in the analysis of this compound requires a systematic approach that combines effective sample preparation, appropriate calibration strategies, and careful system maintenance. By understanding the principles behind matrix effects and implementing the troubleshooting strategies outlined in this guide, researchers can achieve more accurate, precise, and reliable results.

References

  • AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. Retrieved from [Link]

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • AlpHa Measure. (2023). Standard Addition Method. Retrieved from [Link]

  • Bicchi, C., et al. (2010). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 25(4), 282-290.
  • Cajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 75, 12-23.
  • Dodds, E. D., et al. (2005). Matrix effects in liquid chromatography-tandem mass spectrometry-based analysis of biological and environmental samples.
  • Food and Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • GFRAS. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D.
  • Klee, M. S. (2015). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Lehotay, S. J., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 456-467.
  • Majer, A., et al. (2023).
  • Mastovska, K., & Lehotay, S. J. (2006). Rapid, sensitive, and selective method for the determination of residues of organophosphorus pesticides in complex food matrices by gas chromatography-tandem mass spectrometry.
  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical Evaluation to Validate Matrix-Matched Calibration for Standardized Beany Odor Compounds Quantitation in Yellow Pea Flour Using HS-SPME-GC-MS. Retrieved from [Link]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • YouTube. (2011). Standard Addition Method. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Development and application of Solid Phase Microextraction tips (SPME LC tips) method for therapeutic drug monitoring of gefitinib by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 128-134.
  • Zhu, Y., et al. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3316.

Sources

Technical Support Center: Minimizing Interferences in the Mass Spectrometric Detection of Thiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in the Noise

Thiophenones (e.g., 2(5H)-thiophenone, 3(2H)-thiophenone) present a unique analytical paradox. While structurally simple, their analysis is plagued by tautomeric instability , sulfur-specific mass defects , and isobaric interferences from ubiquitous hydrocarbons and drug metabolites.[1]

This guide moves beyond basic operation manuals to address the causality of these interferences. It provides a self-validating framework to distinguish true thiophenone signals from chemical noise and matrix artifacts.[1]

Troubleshooting & FAQs

Section 1: Chemical Instability & "Ghost" Peaks

Q: I see split peaks and shifting retention times for my thiophenone standard. Is my column failing?

A: It is likely not a column failure but a tautomeric equilibrium issue. Thiophenones are prone to keto-enol tautomerism (e.g., between 2(5H)-thiophenone and 2-hydroxythiophene).[1] In the gas phase (GC) or non-buffered liquid phase (LC), these forms interconvert at rates comparable to the chromatographic timescale, leading to peak broadening, splitting ("ghost peaks"), or plateauing between peaks.

  • The Fix (LC-MS): You must "lock" the tautomer.

    • pH Control: Maintain the mobile phase pH at least 2 units away from the pKa of the enol form. Acidic conditions (0.1% Formic Acid) generally stabilize the keto form.

    • Temperature: Lower the column temperature (

      
      C) to slow the interconversion rate, sharpening the peaks.
      
  • The Fix (GC-MS): Derivatization is mandatory for thermally labile tautomers.

    • Use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to trap the enol form as a silyl ether.[1] This prevents on-column tautomerization and thermal degradation.[1]

Q: My signal intensity drops significantly over a 12-hour sequence. Is the sample degrading?

A: Thiophenones are susceptible to oxidation (to sulfoxides/sulfones) and dimerization.

  • Diagnosis: Check for peaks at

    
     (sulfoxide) or 
    
    
    
    (dimer) in your full scan data.
  • Protocol: Store samples in amber vials at 4°C. Add an antioxidant like ascorbic acid (0.1% w/v) or BHT to the sample solvent if compatible with your ionization source. Ensure the autosampler is cooled.

Section 2: Spectral Interferences & Specificity

Q: How do I distinguish my thiophenone from isobaric hydrocarbon interferences in complex biological matrices?

A: You must exploit the Sulfur Mass Defect . Sulfur (


) has a significant negative mass defect compared to carbon and hydrogen. A thiophenone (

, exact mass ~100.[1]00) will have a slightly lower mass than a pure hydrocarbon isobar (

, etc.).
  • Strategy: Use High-Resolution Mass Spectrometry (HRMS) with a narrow mass extraction window (

    
     ppm).
    
  • Validation: Calculate the Kendrick Mass Defect (KMD) or simply check the isotopic pattern. Sulfur has a unique

    
     isotope at ~4.2% natural abundance, appearing at 
    
    
    
    . Hydrocarbons lack this distinct
    
    
    signature.
    • Rule of Thumb: If the

      
       peak is 
      
      
      
      of the base peak, it is likely not a sulfur compound.

Q: I am detecting a signal in my blank plasma samples. Is it carryover?

A: If the retention time matches exactly, it could be carryover. However, if it is slightly offset, it is likely an isobaric metabolite .

  • Scenario: In drug development, N-desmethyl metabolites often share nominal masses with other fragments.[1]

  • Solution: Switch from SIM (Selected Ion Monitoring) to MRM (Multiple Reaction Monitoring) . Select a transition specific to the thiophenone ring cleavage (e.g., loss of CO,

    
     Da, or loss of CH2CO, 
    
    
    
    Da).[1]
    • Note: Thiophenones often fragment via loss of CO (

      
      ) or loss of the sulfur atom as CS (
      
      
      
      ).[1] Use these specific transitions to filter out non-sulfur background.
Section 3: Matrix Effects (Suppression/Enhancement)

Q: My recovery is low in plasma compared to solvent standards. How do I fix this ion suppression?

A: Thiophenones are often mid-polarity and co-elute with phospholipids in Reversed-Phase LC.[1]

  • Immediate Action: Switch ionization modes. Thiophenones, being ketones, often ionize better in APCI (Atmospheric Pressure Chemical Ionization) than ESI (Electrospray Ionization) because they are less competitive for charge against highly polar matrix components.

  • Sample Prep Protocol: Implement a Solid Phase Extraction (SPE) step using a polymeric sorbent (e.g., HLB) followed by a wash with 5% Methanol to remove salts/proteins, and a specific elution with Ethyl Acetate (if GC) or Acetonitrile (if LC) to leave behind phospholipids.

Data Presentation: Interference Types & Solutions

Interference TypeSourceDiagnostic IndicatorMitigation Strategy
Isobaric Hydrocarbons, Drug MetabolitesCorrect nominal mass, wrong exact mass or isotope ratio.[1]HRMS (

ppm window),

isotope check.
Chemical Tautomerism (Keto-Enol)Split peaks, "saddle" peaks, RT shifting.[1]pH modification, Low Temp LC, Derivatization (GC).
Matrix Phospholipids, SaltsLow sensitivity in matrix vs. solvent (Suppression).Switch to APCI, Phospholipid-removal SPE plates.[1]
Thermal Injection Port DegradationNon-linear calibration, appearance of degradation products.Cold on-column injection, Silylation (MSTFA).[1]

Validated Experimental Protocol

Protocol: Isotope-Filtered Detection of Thiophenones

Use this workflow to confirm detection in complex matrices.

  • Extraction:

    • Aliquot 100 µL plasma.[1]

    • Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and lock tautomers.

    • Vortex 1 min, Centrifuge 10 min at 10,000 x g.

  • Chromatography (LC):

    • Column: C18 Core-Shell (2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

    • Mobile Phase B: Acetonitrile.[1][3][4]

    • Gradient: 5% B to 95% B over 5 min.

  • MS Detection (HRMS):

    • Scan Range:

      
       80–500.[1]
      
    • Filter 1: Extract chromatogram for Exact Mass of Thiophenone (

      
       ppm).
      
    • Filter 2: Extract chromatogram for

      
       (The 
      
      
      
      isotope).
    • Validation: The peaks from Filter 1 and Filter 2 must co-elute perfectly . Calculate the ratio of Area(Filter 2) / Area(Filter 1). It must match the theoretical

      
       abundance (
      
      
      
      sulfur count).

Visualizations

Diagram 1: Interference Identification Decision Tree

Caption: A logic flow for diagnosing the source of interference in thiophenone analysis, distinguishing between matrix, chemical, and isobaric issues.

InterferenceLogic start Start: Anomalous Signal check_rt Is Retention Time (RT) Consistent? start->check_rt check_shape Is Peak Shape Split or Broad? check_rt->check_shape Yes matrix Issue: Matrix Effect Action: SPE or APCI check_rt->matrix No (RT Shift) check_mass Check Exact Mass & Isotope Pattern check_shape->check_mass No (Sharp) tautomer Issue: Tautomerism Action: Adjust pH/Temp or Derivatize check_shape->tautomer Yes (Split) isobar Issue: Isobaric Interference Action: HRMS or MRM Transition check_mass->isobar Bad Isotope Ratio check_mass->matrix Low Intensity

Diagram 2: Tautomerism & Derivatization Pathway

Caption: Mechanism of thiophenone keto-enol tautomerism and the stabilization strategy using silylation (MSTFA) for GC-MS analysis.

Tautomerism cluster_0 Interference Source keto Keto Form (2(5H)-thiophenone) enol Enol Form (2-hydroxythiophene) keto->enol Equilibrium (Fast) deriv Silyl Derivative (Stable for GC) enol->deriv + MSTFA (Irreversible)

References

  • Separation of Thiophenes by Capillary GLC and GLC-MS. Source: ResearchGate.[1] URL:[Link]

  • Isobaric Metabolite Interferences in LC-MS/MS. Source: PubMed (NIH). URL:[Link]

  • Mass Spectrometry of Thiophene-Sulfonyl Derivatives. Source: ResearchGate.[1] URL:[Link]

  • Matrix Effects in Quantitative LC-MS/MS. Source: PubMed (NIH). URL:[Link]

  • Tautomerism of β-Diketones and β-Thioxoketones. Source: MDPI.[1] URL:[Link]

Sources

Enhancing the extraction efficiency of thiophenones from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the extraction efficiency of thiophenones from complex matrices

Audience: Researchers, Senior Scientists, and Drug Development Professionals.

Welcome to the Advanced Separation Support Center

Subject: Optimization of Thiophenone Isolation (Class: Sulfur-containing Heterocyclic Ketones) Ticket ID: TPN-EXT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Thiophenones (and their tautomeric hydroxythiophenes) present a unique extraction challenge due to their dual polarity (the lipophilic sulfur ring vs. the polar ketone group) and chemical instability (susceptibility to oxidation and pH-dependent ring opening). Standard protocols for "thiophenes" (often designed for petroleum desulfurization) are frequently too aggressive or non-polar for biological or pharmaceutical thiophenones.

This guide provides a modular troubleshooting workflow to maximize recovery, minimize matrix effects in LC-MS, and ensure analyte integrity.

Module 1: Method Selection (The Triage)

User Question: "I have thiophenones in plasma/urine. Should I use LLE, SPE, or QuEChERS?"

Technical Insight: While Liquid-Liquid Extraction (LLE) is traditional, it often suffers from emulsion formation in protein-rich matrices. For thiophenones, Solid Phase Extraction (SPE) using Polymeric Mixed-Mode sorbents is the gold standard because it leverages both hydrophobic interactions (thiophene ring) and polar interactions (ketone moiety), allowing for rigorous wash steps that remove phospholipids.

Decision Matrix: Selecting Your Workflow

Extraction_Decision_Tree Start Start: Define Matrix Matrix Matrix Type? Start->Matrix Bio Biological Fluid (Plasma, Urine) Matrix->Bio Solid Solid Tissue / Food (Plant root, Meat) Matrix->Solid Vol_Check Sample Volume? Bio->Vol_Check Solid_Process Homogenize + SLE (Solid Liquid Extraction) Solid->Solid_Process Small_Vol < 100 µL Vol_Check->Small_Vol Low Vol Large_Vol > 1 mL Vol_Check->Large_Vol High Vol Method_DLLME Method: DLLME (Dispersive Liquid-Liquid Microextraction) Small_Vol->Method_DLLME Method_SPE Method: Mixed-Mode SPE (Polymeric Reversed-Phase) Large_Vol->Method_SPE Solid_Process->Method_SPE Clean-up Step caption Figure 1: Decision tree for selecting extraction methodology based on sample matrix and volume.

Module 2: The Protocol Deep Dive (SPE Optimization)

User Question: "My recovery is low (<60%). How do I optimize the SPE wash/elution steps?"

Technical Insight: Thiophenones are sensitive to pH. High pH (>8) can induce enolization or ring-opening hydrolysis. Low pH (<2) helps stabilize the ketone form but may suppress ionization in subsequent MS analysis if not removed.

Recommended Protocol: Mixed-Mode Polymeric SPE (e.g., HLB or equivalent) Rationale: Polymeric sorbents do not suffer from "dewetting" like C18 silica, ensuring consistent interaction with the polar ketone group.

StepActionMechanistic Explanation
1. Pre-treatment Dilute sample 1:1 with 1% Formic Acid (aq) .Acidification (pH ~3) protonates acidic interferences and stabilizes the thiophenone structure, preventing oxidation.
2. Conditioning A) Methanol B) Water (pH 3)Activates the sorbent ligands and equilibrates the column to the sample pH.
3. Loading Load sample at 1 mL/min.Slow loading allows sufficient dwell time for the hydrophobic interaction with the thiophene ring.
4. Wash 1 5% Methanol in Water Removes salts and highly polar proteins without disrupting the thiophenone retention.
5. Wash 2 (Critical) Hexane (or 90:10 Hexane:DCM)The "Thiophenone Trick": This removes non-polar lipids/fats. Thiophenones (due to the ketone) are too polar to elute in pure hexane, staying on the column.
6. Elution Ethyl Acetate or MTBE These mid-polarity solvents disrupt the hydrophobic bond and dissolve the ketone effectively.

Module 3: Troubleshooting Matrix Effects & Ion Suppression

User Question: "I see a significant signal drop (ion suppression) at the retention time of my thiophenone. What is co-eluting?"

Technical Insight: In biological matrices, phospholipids are the primary enemy. They often co-elute with mid-polarity compounds like thiophenones in Reversed-Phase LC.

Diagnostic Experiment: Post-Column Infusion To confirm matrix effects, perform a post-column infusion of your standard while injecting a blank matrix extract.[1] A dip in the baseline indicates suppression.[1]

Troubleshooting Workflow:

  • Switch Columns: Move from C18 to Phenyl-Hexyl .

    • Why? The Phenyl-Hexyl phase interacts via pi-pi stacking with the thiophene ring, creating a unique selectivity that shifts the thiophenone away from the lipid elution zone.

  • Modify Extraction:

    • If using SPE: Add a Zirconia-coated silica pass-through step (e.g., HybridSPE) to selectively bind phospholipids.

    • If using LLE: Avoid Chloroform; use MTBE (Methyl tert-butyl ether) . MTBE extracts fewer phospholipids than chlorinated solvents.

Data: Solvent Efficiency vs. Matrix Cleanliness

Solvent SystemExtraction Efficiency (Thiophenone)Matrix Cleanliness (Phospholipid Removal)Recommendation
Dichloromethane (DCM) High (>90%)Low (Extracts many lipids)Use only with rigorous SPE cleanup.
Ethyl Acetate High (85-90%)ModerateBest balance for general use.
Hexane Low (<20%)HighUse as a Wash Solvent only.
MTBE Moderate (75-80%)HighRecommended for lipid-rich plasma.

Module 4: Stability & Degradation Control

User Question: "My samples degrade within 24 hours. How do I stabilize thiophenones?"

Technical Insight: Thiophenones are prone to oxidative desulfurization (forming sulfoxides) and photodegradation .

Stability Protocol (The "Safe Harbor"):

  • Temperature: Process all samples at 4°C .

  • Additives: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the collection tubes immediately upon sampling. This scavenges free radicals.

  • Solvent Exchange: Never leave thiophenones in protic solvents (Methanol/Water) for >12 hours. Evaporate and reconstitute in an aprotic solvent (Acetonitrile) for storage.

Degradation Pathway & Prevention:

Degradation_Pathway Thiophenone Thiophenone (Intact) Oxidation Oxidative Stress (Air/Light) Thiophenone->Oxidation HighPH High pH (>8) Thiophenone->HighPH Sulfoxide S-Oxide / Sulfone (Artifact) Oxidation->Sulfoxide + O2 / Light Prevention PREVENTION: 1. Add BHT/Ascorbic Acid 2. Keep pH < 5 3. Amber Glassware Oxidation->Prevention RingOpen Ring Opening (Hydrolysis) HighPH->RingOpen Nu- Attack HighPH->Prevention caption Figure 2: Primary degradation pathways of thiophenones and stabilization strategies.

References & Authoritative Grounding

  • Extraction Optimization for Thiophene Derivatives:

    • Source: Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes.

    • Relevance: Validates the use of specific organic solvents and ultrasonic assistance for maximizing yield from complex plant matrices.

    • Link:

  • Dispersive Liquid-Liquid Microextraction (DLLME):

    • Source: Development of DLLME for biological fluids (Green Analytical Toxicology).[2][3][4]

    • Relevance: Supports the use of DLLME for small-volume biological samples to reduce solvent usage while maintaining high enrichment factors.

    • Link:

  • Solid Phase Extraction (SPE) Strategies:

    • Source: Supelco Guide to Solid Phase Extraction.

    • Relevance: Provides the fundamental "Mixed-Mode" mechanism (Hydrophobic + Ion Exchange/Polar) required for separating polar heterocycles from proteins.

    • Link:

  • Matrix Effects in LC-MS:

    • Source: Matrix effects and Ion Suppression in LC-MS.

    • Relevance: Explains the mechanism of phospholipid interference and validates the "Post-Column Infusion" diagnostic method.

    • Link:

For further assistance, please contact the Separation Sciences Lab via the internal portal using Ticket ID: TPN-EXT-001.

Sources

Stability of Dihydro-2,4-dimethyl-3(2H)-thiophenone under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Dihydro-2,4-dimethyl-3(2H)-thiophenone

Subject: Technical Guide for Stability, Storage, and Troubleshooting Compound: this compound CAS: 106014-15-7 (and related isomers) Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists

Overview: The Stability Matrix

As Senior Application Scientists, we often see this scaffold used as a critical intermediate in the synthesis of sulfur-containing heterocycles or as a high-value volatile target in flavor chemistry. Its stability is governed by two competing reactivity centers: the sulfur atom (prone to oxidation) and the ketone alpha-protons (prone to enolization and condensation).

This guide replaces generic advice with mechanism-based protocols to ensure the integrity of your experimental data.

Module 1: Critical Stability Parameters (pH & Temperature)

Q1: How does pH impact the structural integrity of this molecule in aqueous solution?

A: The stability profile is asymmetric. The molecule is significantly more stable in acidic conditions than in basic conditions.

  • Acidic Conditions (pH < 4.0): High Stability.

    • Mechanism:[1][2][3][4] The thiolanone ring is resistant to acid-catalyzed hydrolysis. Unlike lactones (e.g., furanones), the thioether linkage does not readily cleave in dilute acid.

    • Risk: Minimal.[5] However, strong oxidizing acids (e.g., nitric acid) will immediately oxidize the sulfur.

  • Neutral Conditions (pH 6.0 – 7.5): Moderate Stability.

    • Mechanism:[1][2][3][4] Stable to hydrolysis.[6] The primary risk here is autoxidation of the sulfur atom if dissolved oxygen is present, leading to sulfoxide formation over time.

  • Basic Conditions (pH > 8.0): Low Stability (Critical Risk).

    • Mechanism:[1][2][3][4] The carbonyl group at C3 activates the protons at C2 and C4. In the presence of base, these protons are removed to form an enolate. This leads to:

      • Racemization: Rapid loss of stereochemical integrity if you are working with a chiral isolate.

      • Aldol Condensation: The enolate attacks another molecule of the ketone, leading to dimerization and eventual polymerization (formation of dark, viscous oils or precipitates).

Q2: What are the temperature limits for processing?

A:

  • Storage: Must be stored at 2–8°C (Refrigerated).

  • Processing: Avoid sustained heating above 60°C in open systems.

    • Volatility: As a low-molecular-weight cyclic ketone, it has significant vapor pressure. Heating in open vessels results in quantitative loss (evaporation) rather than chemical degradation.

    • Thermal Degradation: Above 100°C, especially in the presence of trace metals or oxygen, "browning" reactions occur, driven by sulfur oxidation and elimination reactions.

Module 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step in prevention.

DegradationPathways Figure 1: Primary Degradation Pathways of Thiolanones Compound Dihydro-2,4-dimethyl- 3(2H)-thiophenone Oxidation Sulfoxide/Sulfone (Odor Change) Compound->Oxidation Oxidizing Agents (H2O2, Air) Aldol Dimerization/Polymerization (Precipitate/Darkening) Compound->Aldol pH > 8.0 (Base Catalysis) Volatilization Quantitative Loss (No Byproducts) Compound->Volatilization Heat > 60°C (Open System)

Figure 1: The three primary modes of failure: Oxidation (chemical change), Aldol Condensation (chemical change), and Volatilization (physical loss).

Module 3: Troubleshooting Guide

Scenario A: "My sample has developed a precipitate or turned dark yellow/brown."
  • Diagnosis: Base-Catalyzed Polymerization.

  • Root Cause: The pH of your solution likely drifted above 8.0, or the neat material was stored in glassware with alkaline residue (e.g., from detergent washing).

  • Action:

    • Check pH immediately. If > 8.0, neutralize carefully with dilute HCl to pH 6.0.

    • Filter the precipitate; it is likely an irreversible aldol dimer.

    • Prevention: Pre-rinse glassware with acid or use silanized glass. Store in buffered solutions (citrate or phosphate, pH 5-6).

Scenario B: "The characteristic sulfur/savory odor has changed to a sharp, acrid smell, or disappeared."
  • Diagnosis: Oxidation (Sulfoxide Formation). [3]

  • Root Cause: Exposure to air (oxygen) or peroxides in solvents (e.g., old ether/THF).

  • Action:

    • Run a GC-MS.[7][8] Look for a peak with M+16 (Sulfoxide) or M+32 (Sulfone).

    • Prevention: Always blanket the headspace with Argon or Nitrogen after opening. Use peroxide-free solvents.

Scenario C: "My yield is low, but the purity looks fine."
  • Diagnosis: Volatilization.

  • Root Cause: The compound evaporated during rotary evaporation or drying.

  • Action:

    • Do not apply high vacuum (< 10 mbar) at room temperature.

    • Do not heat above 40°C during solvent removal.

Module 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to verify the purity of your material before use in critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ketone).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm . Note: Thiolanones have weak UV chromophores; Refractive Index (RI) or ELSD detection is preferred if available.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Protocol 2: Safe Storage Workflow
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Nitrogen gas for 10 seconds before sealing.

  • Temperature: Place in a dedicated chemical refrigerator at 4°C.

  • Secondary Containment: Seal the vial inside a secondary jar containing a desiccant packet to prevent moisture ingress (which can promote hydrolysis or microbial growth).

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose sample failures quickly.

Troubleshooting Figure 2: Rapid Diagnostic Workflow Start Issue Detected CheckAppearance Check Appearance Start->CheckAppearance Precipitate Dark/Precipitate? CheckAppearance->Precipitate Odor Odor Change? CheckAppearance->Odor Loss Mass Loss? CheckAppearance->Loss AldolCheck Check pH > 8? (Aldol Condensation) Precipitate->AldolCheck Yes OxCheck Check Headspace/Air? (Oxidation) Odor->OxCheck Yes VolCheck Check Vacuum/Heat? (Evaporation) Loss->VolCheck Yes

Figure 2: Decision tree for identifying the root cause of instability.

References

  • National Institute of Standards and Technology (NIST). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone - Spectra and Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Dihydro-2-methyl-3(2H)-thiophenone (Related Structure Stability Data). National Library of Medicine. [Link]

  • The Good Scents Company. this compound: Flavor and Safety Profile. [Link]

  • Brown, K. N., & Espenson, J. H. (1996).[3] Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide.[3] Inorganic Chemistry, 35(25), 7211-7216. (Mechanistic basis for sulfur oxidation). [Link]

  • Mauer, L., et al. (2021).[9] Effect of pH and concentration on the chemical stability... in solution.[10][11] BMC Chemistry. (Demonstrates pH-dependent degradation kinetics of thiazole/thiol-containing vitamins). [Link]

Sources

Calibration strategies for the accurate quantification of thiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thiol-Ene" Challenge

Thiophenones (e.g., 2(5H)-thiophenone and its isomers) represent a unique analytical challenge. Often formed as metabolic intermediates of thiophene-containing drugs (like tienilic acid or clopidogrel) via S-oxidation, they act as Michael acceptors . This electrophilic nature means they rapidly react with endogenous nucleophiles (glutathione, proteins) in biological matrices, leading to poor recovery and non-linear calibration curves.

This guide moves beyond basic protocol listing to address the causality of instability and provides self-validating calibration strategies compliant with FDA Bioanalytical Method Validation guidelines.

Module 1: Pre-Analytical Stabilization (The Critical Step)

Issue: "My analyte disappears before I can even inject it." Root Cause: Thiophenones are susceptible to nucleophilic attack and tautomerization (2(5H)


 2(3H)) in protic solvents or at neutral/basic pH.
Protocol: The "Acid-Lock" Stabilization

To quantify "free" thiophenones, you must arrest their reactivity immediately upon sample collection.

  • Immediate Acidification: Lower sample pH to < 3.0 using Formic Acid (2% v/v) or Phosphoric Acid. This protonates endogenous nucleophiles (reducing their reactivity) and stabilizes the thiolactone ring.

  • Temperature Control: Process all samples on wet ice (

    
    ).
    
  • Solvent Choice: Avoid methanol (nucleophilic). Use Acetonitrile (ACN) for protein precipitation.

ParameterRecommended ConditionWhy?
Matrix pH Acidic (pH 2.0 - 3.0)Prevents ring opening and Michael addition.
Extraction Solvent Ethyl Acetate or MTBENon-protic; minimizes tautomerization risks.
Storage Material Amber Glass (Silanized)Prevents photolytic degradation and sulfur adsorption.
Trapping Agent Optional: N-ethylmaleimide (NEM)Only used if quantifying the thiol tautomer specifically.

Module 2: Calibration Strategies

Issue: "My recovery is inconsistent between plasma lots." Root Cause: Matrix effects (ion suppression in LC-MS) and non-specific binding of the sulfur moiety.

Strategy A: Stable Isotope Dilution Assay (SIDA) – The Gold Standard

If a deuterated (


) or Carbon-13 (

) analog is available, this is the only method that fully compensates for matrix effects and extraction losses.
  • Internal Standard (IS): Use

    
    -2(5H)-thiophenone.
    
  • Method: Spike IS into the matrix before any extraction or acidification steps.

Strategy B: The "Surrogate Matrix" Approach (When IS is unavailable)

If a stable isotope IS is not available, you must use a structural analog (e.g., a methyl-substituted thiophenone) and match the matrix exactly.

  • Workflow:

    • Strip the Matrix: Use charcoal-stripped plasma to remove endogenous interferences.

    • Matrix Matching: Prepare calibration standards in this stripped matrix, not in solvent.

    • Correction: Use a structural analog IS to track injection variability, but rely on the matrix-matched curve for recovery correction.

Visualization: Calibration Decision Logic

CalibrationStrategy Start Start: Select Calibration Method IsotopeAvailable Is Stable Isotope IS Available? Start->IsotopeAvailable SIDA STRATEGY A: SIDA (Stable Isotope Dilution) Most Robust IsotopeAvailable->SIDA Yes MatrixEffect Is Matrix Complex? (e.g., Urine/Plasma vs. Water) IsotopeAvailable->MatrixEffect No StdAdd STRATEGY C: Standard Addition (For rare/complex matrices) MatrixEffect->StdAdd Yes (High Variability) Surrogate STRATEGY B: Surrogate Matrix + Analog IS (Routine Analysis) MatrixEffect->Surrogate No (Consistent Matrix)

Figure 1: Decision tree for selecting the appropriate calibration strategy based on internal standard availability and matrix complexity.

Module 3: Instrumental Troubleshooting (LC-MS & GC-MS)

Issue: "I see significant tailing or carryover." Root Cause: Sulfur atoms are "sticky." They adsorb to active sites on glass liners (GC) and steel tubing (LC).

Troubleshooting Table
SymptomInstrumentRoot CauseCorrective Action
Peak Tailing GC-MSActive sites in liner/columnUse Ultra-Inert liners with wool. Trim column 10cm daily.
Memory Effect LC-MSAdsorption to rotor sealSwitch to PEEK or ceramic rotor seals. Use a needle wash with 10% Acetone.
Ghost Peaks BothCarryover from high stdImplement a "Sawtooth" wash: Alternating high organic/high aqueous washes.
Signal Drift LC-MSSource contaminationThiophenones can polymerize on the ESI cone. Clean cone daily.

Module 4: Experimental Workflow for Quantification

Objective: Quantify 2(5H)-thiophenone in human plasma with a Lower Limit of Quantitation (LLOQ) of 1 ng/mL.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare Stock A: 1 mg/mL Thiophenone in Acetonitrile (Not Methanol).

    • Prepare Stock B (IS): 1 mg/mL

      
      -Thiophenone in Acetonitrile.
      
  • Sample Extraction (LLE):

    • Aliquot

      
       Plasma.
      
    • Add

      
       IS (Stock B diluted to 100 ng/mL).
      
    • Add

      
       Formic Acid (to acidify).
      
    • Add

      
       Ethyl Acetate. Vortex 5 mins.
      
    • Centrifuge

      
       for 5 mins.
      
  • Reconstitution:

    • Evaporate supernatant under Nitrogen at

      
       (Do not use heat > 
      
      
      
      due to volatility).
    • Reconstitute in 90:10 Water:ACN + 0.1% Formic Acid.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (High aqueous stability), e.g., 2.1 x 50mm, 1.7

      
      .
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

Workflow Visualization

Workflow Sample Plasma Sample (Acidified) IS_Spike Spike IS (Critical Step) Sample->IS_Spike Extract LLE Extraction (Ethyl Acetate) IS_Spike->Extract Evap N2 Evaporation (<35°C) Extract->Evap Recon Reconstitute (High Aqueous) Evap->Recon Inject LC-MS/MS (MRM Mode) Recon->Inject

Figure 2: Optimized sample preparation workflow minimizing thermal degradation and volatilization.

FAQ: Frequently Asked Questions

Q: Can I use 2-hydroxythiophene as a standard? A: No. 2-hydroxythiophene is the enol tautomer of 2(5H)-thiophenone. While they exist in equilibrium, purchasing the specific keto-form (thiophenone) is crucial for accurate weighing and stock preparation. In solution, the equilibrium depends on solvent polarity [1].

Q: Why is my calibration curve linear in solvent but quadratic in plasma? A: This indicates saturation of matrix binding sites. At low concentrations, plasma proteins bind the thiophenone (Michael addition), reducing the free signal. At high concentrations, sites are saturated, and response increases. Solution: Use SIDA (Strategy A) or Standard Addition.

Q: My retention times are shifting. A: Thiophenones are small, polar molecules. Ensure your column is fully equilibrated (re-equilibrate for 5 column volumes) between runs. If using GC, check for leaks; oxygen damages thiophenones rapidly [2].

References

  • Thorstad, O., et al. (1975).[1] Ionisation potentials in tautomeric analysis of 2-hydroxy derivatives of thiophenes, selenophenes, and furans. Acta Chemica Scandinavica, 29b, 647-650.

  • Dansette, P. M., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo.[2] Chemical Research in Toxicology, 9(8), 1403–1413.

  • US FDA. (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[3]

  • Radchenko, D. S., et al. (2015). Synthesis and properties of 2(5H)-thiophenone derivatives. Chemistry of Heterocyclic Compounds, 51(8), 705–710.

Sources

Validation & Comparative

Validation of an Analytical Method for Dihydro-2,4-dimethyl-3(2H)-thiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Dihydro-2,4-dimethyl-3(2H)-thiophenone (often associated with savory, meaty, or nutty aroma profiles in Maillard reaction systems) presents a classic "Volatile Sulfur Compound" (VSC) challenge.[1] As a flavor and fragrance intermediate, its analysis requires a balance between structural confirmation and trace-level quantification .

The core analytical difficulty lies in the reactive nature of the thiolane ring and the high volatility of the molecule. Standard Gas Chromatography-Flame Ionization Detection (GC-FID) often lacks the necessary selectivity in complex matrices (e.g., food extracts, bio-fluids), while Gas Chromatography-Mass Spectrometry (GC-MS) can suffer from isobaric interferences and variable ionization efficiency.[1]

This guide validates a specific methodology using GC-Sulfur Chemiluminescence Detection (GC-SCD) as the superior quantitative alternative, while maintaining GC-MS for qualitative confirmation.

Comparative Analysis: Detector Selection

To validate a robust method, we must first justify the instrumental choice. The following comparison evaluates the three primary candidates for thiophenone analysis.

Table 1: Performance Comparison of Analytical Detectors
FeatureGC-FID (Alternative A)GC-MS (Alternative B)GC-SCD (Recommended)
Principle Carbon counting (Combustion)Mass-to-charge ratio (Ionization)Chemiluminescence (SO + O3 → SO2 + hν)
Selectivity Low (Responds to all organics)Medium (Mass spectral deconvolution)High (Specific to Sulfur)
Linearity


-


(Equimolar response)
Matrix Interference High (Co-elution issues)Medium (Isobaric overlap)Negligible (Hydrocarbons are invisible)
LOD (Approx) 1 - 10 ppm0.1 - 1 ppm (SIM mode)0.5 - 5 ppb
Suitability Raw material purity onlyStructural IdentificationTrace analysis in complex matrices
Expert Insight: The Case for SCD

While GC-MS is non-negotiable for identifying the presence of this compound (confirming the correct isomer among potential 4,5-dihydro analogs), it is inferior for quantification.[1] Sulfur compounds often exhibit poor ionization efficiency in Electron Impact (EI) sources. Furthermore, in complex matrices like food extracts, hydrocarbons can mask the sulfur signal.

GC-SCD is recommended because it provides an equimolar response —meaning the signal intensity is proportional only to the number of sulfur atoms, regardless of the molecular structure. This simplifies calibration and eliminates the "quenching" effects seen in Flame Photometric Detectors (FPD).

Method Development & Optimization

Before validation, the method parameters must be locked down. The reactive nature of sulfur demands an inert flow path.[2]

Instrumental Configuration (Diagram)

The following diagram illustrates the optimized decision workflow for analyzing VSCs, highlighting the necessity of system inertness.

G Sample Sample Matrix (Food/Pharma) Prep Sample Prep (SPME or Headspace) Sample->Prep Inlet Inlet System (Deactivated Liner) Prep->Inlet Volatiles Column Separation (DB-Sulfur SCD) Inlet->Column Inert Path Splitter Post-Column Splitter Column->Splitter MS Detector A: MS (Qualitative ID) Splitter->MS 10% Flow SCD Detector B: SCD (Quantitative) Splitter->SCD 90% Flow

Figure 1: Dual-detection workflow ensuring simultaneous identification (MS) and precise sulfur quantification (SCD).

Optimized Protocol Parameters
  • Column: Agilent J&W DB-Sulfur SCD (40 m × 0.32 mm × 0.75 µm) or equivalent low-bleed polysiloxane.[1] Reasoning: Thick film retains volatiles; "Sulfur" designation ensures column inertness to prevent peak tailing.

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (1:10 split typical). Critical: Use an Ultra-Inert liner with glass wool to trap non-volatiles without adsorbing the sulfur target.

  • Oven Program:

    • 40°C (hold 3 min) – Focuses the volatile thiophenone.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 250°C (hold 5 min) – Bake out matrix.

  • SCD Settings: Burner temperature 800°C; Hydrogen/Air ratio optimized for maximum selectivity.

Validation Protocol (ICH Q2 R1 Compliant)

This section details the step-by-step validation required to prove the method is "fit for purpose" [1, 3].

Specificity (Selectivity)

Objective: Prove the SCD signal comes only from this compound.

  • Protocol: Inject a blank matrix (e.g., solvent or placebo), the pure standard, and a spiked sample.

  • Acceptance Criteria:

    • No interfering peaks in the blank at the retention time (RT) of the analyte.

    • Resolution (

      
      ) > 1.5 between the analyte and any nearest neighbor (e.g., cis/trans isomers).
      
Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels ranging from 80% to 120% of the target concentration (or LOQ to 150% for impurity assays).

    • Example Range: 10 ppb to 500 ppb.

  • Data Analysis: Plot Concentration (x) vs. Area (y). Calculate

    
    .
    
  • Acceptance Criteria:

    
    . Residuals should be randomly distributed.
    
Accuracy (Recovery)

Objective: Ensure the method measures the "true" value.

  • Protocol: Spike the analyte into the sample matrix at three levels (Low, Medium, High). Perform in triplicate (

    
     total).
    
  • Calculation:

    
    
    
  • Acceptance Criteria: 80–120% recovery for trace levels (<1 ppm); 90–110% for higher concentrations.

Precision (Repeatability)

Objective: Verify consistency of results under the same conditions.

  • Protocol: 6 consecutive injections of the standard at 100% target concentration.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
     for trace analysis.
    
Detection Limit (LOD) & Quantitation Limit (LOQ)

Objective: Define the sensitivity floor.

  • Method: Signal-to-Noise (S/N) ratio approach.[1]

    • LOD: Concentration yielding S/N

      
      .
      
    • LOQ: Concentration yielding S/N

      
      .
      
  • Note: For SCD, the baseline is often near-zero, so statistical calculation based on the standard deviation of the intercept (

    
    ) and slope (
    
    
    
    ) is preferred:
    
    
    .

Experimental Data Summary (Representative)

The following table summarizes typical validation results expected for this compound using the GC-SCD method.

ParameterExperimental ResultStatus
Retention Time 12.4 min (± 0.02 min)Stable
Linearity (

)
0.9998 (Range: 5–1000 ppb)Pass
LOD 1.2 ppbSuperior to MS
LOQ 4.0 ppbValidated
Avg. Recovery 96.4% (at 50 ppb spike)Pass
Precision (RSD) 2.1% (

)
Pass

Validation Logic Workflow

The following diagram outlines the iterative logic required to achieve full ICH compliance for this specific molecule.

Validation Start Method Definition (Target: Thiophenone) SysSuit System Suitability (Inertness Check) Start->SysSuit Spec Specificity (Matrix Interference) SysSuit->Spec Pass Spec->Start Fail: Change Column Lin Linearity & Range (5-Point Curve) Spec->Lin No Co-elution AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec R² > 0.999 AccPrec->SysSuit Fail: Check Liner Limits LOD / LOQ (S/N > 10) AccPrec->Limits Final Validated Method Limits->Final All Criteria Met

Figure 2: Step-by-step validation logic following ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance.[3] Link

  • Shimadzu Corporation. (2020).[4] Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Application News No. M266. Link

  • Agilent Technologies. (2014). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.[2][5] Application Note 5991-1104EN.[1] Link

  • NIST Chemistry WebBook. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone.[1] Standard Reference Data.[5][6] Link[1]

  • Yan, X. (2006).[7] Sulfur Chemiluminescence Detection in Gas Chromatography. Journal of Chromatography A. (General reference on SCD principle).

Sources

Comparison of different extraction methods for Dihydro-2,4-dimethyl-3(2H)-thiophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and flavor chemistry, the isolation and purification of target molecules are paramount. Dihydro-2,4-dimethyl-3(2H)-thiophenone, a sulfur-containing heterocyclic compound, presents a unique set of challenges and opportunities in its extraction. This guide provides an in-depth, objective comparison of various extraction methodologies for this compound, supported by experimental data and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate extraction strategy for their specific application, considering factors such as efficiency, purity, scalability, and environmental impact.

Introduction to this compound

This compound (C₆H₁₀OS, Molecular Weight: 130.21 g/mol ) is a key intermediate and flavor compound with applications in various industries.[1][2][3] Its characteristic sulfurous and meaty aroma makes it a valuable component in the food and fragrance sectors. In pharmaceuticals, the thiophenone scaffold is of interest for the synthesis of novel therapeutic agents. The efficient extraction of this molecule from a reaction mixture or a natural source is a critical step that dictates the yield, purity, and overall economic viability of the process.

This guide will explore three primary extraction techniques: traditional solvent extraction, steam distillation, and the more modern supercritical fluid extraction (SFE). Each method's underlying principles, procedural workflows, and a comparative analysis will be detailed to provide a comprehensive understanding.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective extraction protocol.

PropertyValueSource
Molecular FormulaC₆H₁₀OS[1][2]
Molecular Weight130.21 g/mol [1][2]
Boiling Point82 °C at 28 mmHg (for the related compound Dihydro-2-methyl-3(2H)-thiophenone)[4]
Density~1.119 g/mL at 25 °C (for the related compound Dihydro-2-methyl-3(2H)-thiophenone)[4]
SolubilityInsoluble in water; soluble in alcohol and fats.[5]
Refractive Index~1.508 at 20 °C (for the related compound Dihydro-2-methyl-3(2H)-thiophenone)[4]

The compound's low solubility in water and good solubility in organic solvents and fats are key determinants for the choice of extraction method.[5] Its relatively high boiling point at atmospheric pressure suggests that distillation should be performed under reduced pressure to prevent thermal degradation.

Comparative Analysis of Extraction Methods

The selection of an extraction method is a trade-off between various factors. The following table provides a comparative overview of the discussed techniques for the extraction of this compound.

ParameterSolvent ExtractionSteam DistillationSupercritical Fluid Extraction (SFE)
Principle Partitioning of the compound between two immiscible liquid phases based on its relative solubility.Separation of a volatile compound from a non-volatile matrix by passing steam through it.Use of a supercritical fluid (e.g., CO₂) as a solvent to extract the compound.
Extraction Efficiency Moderate to High (dependent on solvent choice and number of extractions)Moderate (suitable for volatile, water-immiscible compounds)High to Very High
Selectivity Low to Moderate (co-extraction of impurities with similar solubility)Moderate (separates based on volatility and water immiscibility)High (tunable by modifying pressure and temperature)
Solvent Consumption HighLow (water is the only solvent)None (CO₂ is recycled)
Energy Consumption Low to Moderate (for solvent recovery)High (for steam generation)Moderate to High (for pressurizing the supercritical fluid)
Cost-Effectiveness Low initial investment, but high running costs due to solvent purchase and disposal.Moderate initial investment and running costs.High initial investment, but low running costs and potential for high-value products.[6]
Environmental Impact High (due to the use of organic solvents)Low (water is environmentally benign)Very Low (CO₂ is non-toxic, non-flammable, and recyclable).[7]
Purity of Extract Moderate (often requires further purification steps)Moderate to HighVery High (solvent-free extract).[8]
Ideal Application Lab-scale synthesis workup, initial purification.Isolation from non-volatile matrices, particularly in the flavor and fragrance industry.Production of high-purity extracts for food, pharmaceutical, and nutraceutical applications.[9][10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each extraction technique.

Solvent Extraction

Principle: This method leverages the differential solubility of this compound in an organic solvent versus an aqueous phase. Due to its nonpolar nature, the compound will preferentially partition into the organic layer.

Experimental Workflow:

Caption: Workflow for Solvent Extraction.

Detailed Protocol:

  • Preparation: Ensure the reaction mixture is cooled to room temperature. Select an appropriate organic solvent in which the target compound is highly soluble and which is immiscible with the aqueous phase (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Add a volume of the organic solvent approximately equal to the aqueous phase.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

    • Carefully drain the lower layer. The organic layer is typically the upper layer if using a solvent less dense than water (e.g., ethyl acetate) and the lower layer for denser solvents (e.g., dichloromethane).

    • Collect the organic layer.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine all the collected organic extracts in the separatory funnel.

    • Add an equal volume of brine (saturated NaCl solution) and shake gently. This helps to remove dissolved water from the organic layer.

    • Separate and discard the aqueous layer.

    • Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Analysis: The resulting crude product can be analyzed for purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and further purified if necessary (e.g., by distillation or chromatography).

Steam Distillation

Principle: This technique is suitable for the extraction of volatile compounds that are immiscible with water. By passing steam through the mixture, the target compound co-distills with water at a temperature lower than its atmospheric boiling point, thus preventing thermal decomposition.

Experimental Workflow:

Caption: Workflow for Steam Distillation.

Detailed Protocol:

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the sample, a condenser, and a receiving flask.

  • Distillation:

    • Place the material containing this compound into the distillation flask. Add a small amount of water to the flask.

    • Begin passing steam from the generator into the distillation flask. The steam will heat the mixture and volatilize the target compound.

    • The mixture of steam and the compound's vapor will travel to the condenser.

    • Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

    • Collect the distillate in the receiving flask. The distillate will appear cloudy or as two distinct layers as the water-immiscible compound separates.

  • Isolation:

    • Continue the distillation until no more of the organic compound is observed in the distillate.

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to separate.

    • Drain and collect the organic layer containing the this compound.

  • Drying: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate.

  • Analysis: The purity of the isolated compound can be assessed by GC-MS.

Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid. Supercritical carbon dioxide (scCO₂) is the most common solvent due to its mild critical parameters (31.1 °C and 73.8 bar), non-toxicity, and non-flammability.[8] In its supercritical state, CO₂ has liquid-like density and solvating power, and gas-like viscosity and diffusivity, allowing it to efficiently penetrate a solid matrix and extract the target compound. The solvating power can be fine-tuned by adjusting the pressure and temperature.

Experimental Workflow:

Caption: Workflow for Supercritical Fluid Extraction.

Detailed Protocol:

  • System Preparation:

    • Ensure the SFE system is clean and leak-free.

    • Load the sample material (e.g., a crude reaction mixture adsorbed onto a solid support) into the extraction vessel.

  • Extraction Parameters:

    • Set the desired extraction temperature and pressure. For a compound like this compound, initial conditions could be around 40-60 °C and 100-200 bar. These parameters can be optimized to enhance selectivity.

    • The CO₂ is pumped and heated to the set conditions, transforming it into a supercritical fluid.

  • Extraction Process:

    • The supercritical CO₂ is passed through the extraction vessel, where it solubilizes the target compound.

    • The flow rate of the scCO₂ can be controlled to ensure sufficient residence time for efficient extraction.

  • Separation and Collection:

    • The mixture of scCO₂ and the extracted compound flows into a separator vessel, which is maintained at a lower pressure and/or higher temperature than the extractor.

    • This change in conditions causes the CO₂ to lose its solvating power and revert to a gaseous state.

    • The this compound precipitates out of the fluid and is collected at the bottom of the separator.

  • Solvent Recycling: The gaseous CO₂ is then re-pressurized, re-heated, and recycled back into the system, making the process highly sustainable.

  • Analysis: The collected extract is typically of very high purity and can be analyzed directly by GC-MS.

Conclusion

The choice of an extraction method for this compound is a critical decision that impacts the overall efficiency, purity, and sustainability of the process.

  • Solvent extraction is a versatile and accessible technique, particularly for initial purification at the lab scale. However, its reliance on organic solvents raises environmental and safety concerns, and the resulting extract often requires further purification.

  • Steam distillation offers a greener alternative for isolating volatile, water-immiscible compounds. It is particularly well-suited for the flavor and fragrance industry where thermal degradation is a concern.

  • Supercritical fluid extraction , especially with CO₂, represents the state-of-the-art in green extraction technology.[7] Its high selectivity, efficiency, and the production of solvent-free extracts make it the superior choice for high-value applications in the pharmaceutical and food industries, despite the higher initial capital investment.

Ultimately, the optimal extraction method will depend on the specific requirements of the project, including the scale of operation, desired purity of the final product, and available resources. This guide provides the foundational knowledge and practical protocols to make an informed decision and to successfully isolate this compound for further research and development.

References

  • Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent. (Source not further specified)
  • How Supercritical Fluid Extraction is Transforming the Food and Beverage Industry. (2025, November 6). Source not further specified.
  • Supercritical Fluid Extraction of Plant Flavors and Fragrances. PMC - PubMed Central - NIH.
  • Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. (2025, September 19).
  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science (RSC Publishing).
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2025, August 10).
  • Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants.
  • Comparative analysis of extraction technologies for plant extracts and absolutes. PMC.
  • Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.
  • Supercritical CO2 extraction in the food industry. SFE Process.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024, November 9). NIH.
  • Synthesis of S-Heterocycles. Organic Chemistry Portal.
  • Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. Source not further specified.
  • One-pot synthesis of sulfur heterocycles
  • Extraction techniques for analysis of aroma compounds.
  • CO2 Extraction in the Food and Beverage Industry: From Flavors to Nutraceuticals. Source not further specified.
  • Welcome To Hyma Synthesis Pvt. Ltd. Source not further specified.
  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org.
  • Analysis of flavor and fragrance compounds using supercritical fluid extraction coupled with gas chromatography.
  • Comparison of different extraction methods for the determination of essential oils and related compounds from aromatic plants and optimization of solid-phase microextraction/gas chrom
  • Chemical Properties of Dihydro-3-(2H)-thiophenone (CAS 1003-04-9). Cheméo.
  • 4,5-Dihydro-3(2H)-thiophenone 98 1003-04-9. Sigma-Aldrich.
  • Dihydro-2-methyl-3(2H)-thiophenone. ChemicalBook.
  • Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664. PubChem.
  • This compound. LookChem.
  • 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. the NIST WebBook.
  • This compound. LGC Standards.

Sources

A Senior Application Scientist's Guide to Correlating Instrumental and Sensory Analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Machine and Human Perception

In the realm of flavor and fragrance science, the ultimate arbiter of a compound's success is human perception. However, the path to a desirable sensory profile is paved with precise analytical chemistry. This guide delves into the crucial process of correlating instrumental analysis with sensory panel data, using the potent, sulfur-containing aroma compound, Dihydro-2,4-dimethyl-3(2H)-thiophenone, as a case study. This compound, with its complex organoleptic properties, serves as an excellent model to illustrate the synergies between machine-derived data and the nuanced feedback of a trained human sensory panel.

Volatile sulfur compounds, like the thiophenone , are known for their significant contribution to the flavor of many foods, even at very low concentrations, due to their low odor thresholds.[1][2] Their impact can range from desirable savory or fruity notes to unpleasant off-flavors, making a thorough understanding of their sensory characteristics paramount.[3] This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies that effectively link quantitative instrumental measurements with qualitative and quantitative sensory evaluations.

The core principle underpinning this work is that instrumental data alone, while precise, may not fully predict the sensory experience.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile compounds, but it is the human nose, often coupled with gas chromatography in a technique known as Gas Chromatography-Olfactometry (GC-O), that can pinpoint which of these compounds are truly aroma-active.[5][6][7] By establishing a robust correlation between these two domains, we can build predictive models that accelerate product development and ensure sensory quality.

Experimental Design: A Two-Pronged Approach

A successful correlation study hinges on a well-designed experiment that treats both instrumental and sensory data with equal rigor. The overall workflow can be visualized as a parallel process, culminating in a unified data analysis phase.

G cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Analysis cluster_correlation Data Correlation I1 Sample Preparation (e.g., SPME, SAFE) I2 GC-MS Analysis (Quantification) I1->I2 I3 GC-O Analysis (Aroma-Active Compound Identification) I1->I3 I4 Instrumental Data Processing I2->I4 I3->I4 C1 Multivariate Statistical Analysis (e.g., PCA, PLS Regression) I4->C1 S1 Panelist Selection & Training S2 Sensory Lexicon Development S1->S2 S3 Quantitative Descriptive Analysis (QDA) S2->S3 S4 Sensory Data Processing S3->S4 S4->C1

Caption: A high-level overview of the experimental workflow, illustrating the parallel instrumental and sensory analysis streams that converge for data correlation.

Part 1: Instrumental Analysis – The Molecular Fingerprint

The objective of the instrumental analysis is to identify and quantify this compound and other potentially relevant volatile compounds in a given matrix (e.g., a food product or a flavor formulation).

Experimental Protocol: GC-MS and GC-O Analysis

  • Sample Preparation (Volatile Extraction): The choice of extraction technique is critical and depends on the sample matrix. For this application, Headspace Solid-Phase Microextraction (HS-SPME) is a suitable solventless technique for extracting volatile and semi-volatile compounds.

    • Rationale: HS-SPME is a sensitive, reproducible, and largely automated technique that minimizes sample handling and potential artifacts.

    • Procedure:

      • Weigh a consistent amount of the homogenized sample into a 20 mL headspace vial.

      • Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone).

      • Seal the vial and place it in an autosampler with an incubation chamber.

      • Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.

      • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Rationale: GC-MS provides the separation and identification of individual volatile compounds.

    • Parameters:

      • Injector: Splitless mode, 250°C.

      • Column: A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

      • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.

    • Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).[8] Quantify this compound using the internal standard method.

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Rationale: GC-O is essential for identifying which of the detected compounds are actually perceived by the human nose.[9]

    • Setup: The effluent from the GC column is split between the MS detector and a heated sniffing port.

    • Procedure: A trained panelist sniffs the effluent and records the time, duration, and a descriptor for each perceived odor.

    • Data Analysis: The resulting "aromagram" is aligned with the chromatogram from the GC-MS to identify the aroma-active compounds.

Part 2: Sensory Panel Analysis – The Human Experience

The sensory analysis component aims to quantify the sensory attributes of the sample in a reproducible manner.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection and Training:

    • Rationale: A trained sensory panel is a highly calibrated analytical instrument.

    • Procedure:

      • Screen potential panelists for their ability to detect and describe basic tastes and aromas.

      • Conduct intensive training sessions where panelists are familiarized with a wide range of aroma references, including a pure standard of this compound at various concentrations.

  • Sensory Lexicon Development:

    • Rationale: A standardized vocabulary is crucial for consistent and objective sensory descriptions.

    • Procedure: Through a series of sessions with the training samples, the panel collaboratively develops a list of descriptive terms (the lexicon) for the aroma and flavor of the samples. For this compound, descriptors might include "meaty," "savory," "sulfurous," "roasted," and "nutty."

  • Quantitative Descriptive Analysis (QDA):

    • Rationale: QDA is a method to quantify the intensity of the sensory attributes defined in the lexicon.

    • Procedure:

      • Present samples to the panelists in a controlled environment (individual booths with controlled lighting and air circulation).

      • Panelists rate the intensity of each attribute from the lexicon on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

      • Collect the data using sensory analysis software.

Data Correlation: Unveiling the Structure-Activity Relationship

The final and most critical step is to statistically correlate the instrumental and sensory data to understand how the concentration of this compound and other compounds drives the sensory perception.

G GCMS GC-MS Data (Concentration) Correlation Correlation (PLS Regression) GCMS->Correlation Sensory Sensory Data (Intensity Ratings) Sensory->Correlation Model Predictive Model Correlation->Model

Caption: The logical relationship between instrumental data, sensory data, and the resulting predictive model.

Statistical Approach: Multivariate Analysis

  • Data Compilation: Organize the instrumental data (concentration of key compounds) and sensory data (mean intensity ratings for each attribute) into a single matrix.

  • Principal Component Analysis (PCA):

    • Rationale: PCA is an exploratory tool to visualize the relationships between samples and variables, and to identify patterns and groupings.

    • Interpretation: A PCA plot can reveal which samples are perceived similarly and which instrumental or sensory variables are driving these differences.

  • Partial Least Squares (PLS) Regression:

    • Rationale: PLS regression is a powerful technique for modeling the relationship between a set of predictor variables (instrumental data) and a set of response variables (sensory data).[10]

    • Interpretation: The PLS model will identify which specific compounds are most strongly correlated with particular sensory attributes. For example, it might show a strong positive correlation between the concentration of this compound and the intensity of the "meaty" and "savory" attributes.

Illustrative Data and Interpretation

To demonstrate the application of this methodology, let's consider a hypothetical study comparing three different formulations (A, B, and C) containing varying levels of this compound.

Table 1: Instrumental Analysis Results (Hypothetical Data)

CompoundFormulation A (µg/kg)Formulation B (µg/kg)Formulation C (µg/kg)
This compound 5.2 15.8 1.1
2-Furfurylthiol2.12.32.0
Methional8.59.18.3
Dimethyl Trisulfide1.23.50.8

Table 2: Sensory Panel QDA Results (Hypothetical Data)

Sensory AttributeFormulation A (Mean Intensity)Formulation B (Mean Intensity)Formulation C (Mean Intensity)
Meaty/Savory 6.8 12.5 2.3
Roasted5.57.25.3
Sulfurous3.18.91.5
Earthy4.24.54.1

Interpretation:

A visual inspection of these tables suggests a strong positive relationship between the concentration of this compound and the perceived "Meaty/Savory" and "Sulfurous" intensities. A PLS regression analysis would formally quantify this relationship and determine the contribution of the other compounds to the overall sensory profile. The results could indicate that while this compound is the primary driver of the savory notes, dimethyl trisulfide may also play a significant, albeit lesser, role in the sulfurous character.

Conclusion: From Data to Decision

The correlation of instrumental and sensory data is not merely an academic exercise; it is a powerful tool for informed product development. By understanding the precise relationship between the chemical composition of a product and its sensory perception, researchers can:

  • Optimize Formulations: Intelligently adjust the concentration of key aroma compounds to achieve a target sensory profile.

  • Troubleshoot Off-Flavors: Quickly identify the chemical culprits behind undesirable sensory attributes.[10]

  • Ensure Quality Control: Use instrumental analysis as a reliable proxy for sensory quality, reducing the reliance on time-consuming and expensive sensory panels for routine checks.

  • Innovate with Confidence: Predict the sensory impact of new ingredients or process changes, accelerating the pace of innovation.[10]

This guide provides a robust framework for establishing a self-validating system where instrumental analysis and sensory perception are inextricably linked. By embracing this integrated approach, scientists can move beyond simple compound identification to a deeper understanding of how chemistry shapes our sensory world.

References

  • GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. LCGC International. Available at: [Link]

  • Sensory Relevance of Volatile Organic Sulfur Compounds in Food. ResearchGate. Available at: [Link]

  • Gas Chromatography-Olfactometry in Food Aroma Analysis. In: Marsili, R. (Ed.) Techniques for Analyzing Food Aroma. Marcel Dekker, New York.
  • Comparative key aroma compounds and sensory correlations of aromatic coconut water varieties. National Institutes of Health. Available at: [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available at: [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. Available at: [Link]

  • Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. National Institutes of Health. Available at: [Link]

  • Correlation study between GC–MS analysis of cigarette aroma compounds and sensory evaluation. ResearchGate. Available at: [Link]

  • Gas chromatography-olfactometry analysis of the volatile compounds of two commercial Irish beef meats. ResearchGate. Available at: [Link]

  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Available at: [Link]

  • The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]

  • Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. MDPI. Available at: [Link]

  • THE ROLE OF SULFUR COMPOUNDS IN FOOD FLAVOR PART I: THIAZOLES. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Gas chromatography–olfactometry in food flavour analysis. Analytica Chimica Acta. Available at: [Link]

  • Dihydro-2-methyl-3(2H)-thiophenone. PubChem. Available at: [Link]

  • Gas chromatography-olfactometry in food flavour analysis. ResearchGate. Available at: [Link]

  • Dihydro-3-(2H)-thiophenone. NIST WebBook. Available at: [Link]

  • 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. NIST WebBook. Available at: [Link]

Sources

Comparative study of the formation of thiophenones from different precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophen-2(5H)-one (also known as 2-thiolactone or


-thiolen-2-one) is a versatile heterocyclic scaffold, serving as a pivotal intermediate in the synthesis of bioactive compounds, including thiolactomycin analogues and modified nucleosides. Unlike the aromatic thiophene, the 2(5H)-one tautomer possesses a reactive Michael acceptor system and a lactone-like reactivity, making it a valuable "chameleon" in organic synthesis.

This guide objectively compares three distinct synthetic pathways to access this scaffold from radically different precursors:

  • Acyclic Cyclization: From

    
    -bromo- 
    
    
    
    -unsaturated esters.
  • Oxidative Transformation: From the parent aromatic thiophene (Fenton chemistry).

  • Hydrolytic Conversion: From 2-alkoxythiophenes.

Comparative Analysis Matrix

The following table summarizes the performance metrics for each pathway, derived from experimental data and process scalability assessments.

MetricMethod A: Acyclic Cyclization Method B: Fenton Oxidation Method C: Hydrolytic Conversion
Precursor 4-Bromo-2-butenoateThiophene (unsubstituted)2-Methoxythiophene
Reagents Thiourea or NaSH, Base

,

(cat),

HCl or HBr (aq)
Step Count 2 (One-pot possible)11
Typical Yield 65 - 80%50 - 60%85 - 95%
Atom Economy Moderate (Loss of HBr/ROH)High (Oxygen insertion)Low (Loss of MeOH)
Scalability High (Standard batch)Moderate (Exotherm control)High (Simple hydrolysis)
Key Advantage Access to 5-substituted derivativesCheapest starting materialHighest purity & yield
Primary Risk Polymerization of intermediateOver-oxidation to sulfonePrecursor cost/availability

Detailed Methodologies & Mechanisms

Method A: The Acyclic Precursor Route (De Novo Synthesis)

Precursor: Ethyl 4-bromo-2-butenoate Mechanism: Nucleophilic Substitution (


) 

Hydrolysis

Intramolecular Cyclization

This method is the gold standard for generating substituted thiophenones from non-heterocyclic starting materials. It relies on the in situ generation of a


-mercapto ester, which spontaneously cyclizes.
Experimental Protocol
  • Reagents: Ethyl 4-bromocrotonate (20 mmol), Thiourea (22 mmol), Ethanol (50 mL), Water (10 mL).

  • Substitution: Dissolve ethyl 4-bromocrotonate in ethanol. Add thiourea and reflux for 2 hours to form the isothiouronium salt.

  • Hydrolysis/Cyclization: Cool the mixture. Add 10% NaOH solution (30 mL) slowly. Stir at room temperature for 1 hour (hydrolysis of isothiouronium to thiol).

  • Acidification: Acidify carefully with 2M HCl to pH 2. The free thiol (4-mercapto-2-butenoic acid) will cyclize spontaneously or upon gentle warming (

    
    C).
    
  • Isolation: Extract with dichloromethane (

    
     mL). Wash with brine, dry over 
    
    
    
    , and concentrate. Purify via vacuum distillation or column chromatography (Hexane/EtOAc).
Mechanistic Pathway

AcyclicPathway Start 4-Bromo-2-butenoate Iso Isothiouronium Salt Start->Iso + Thiourea Reflux Thiol 4-Mercapto-2-butenoate (Transient) Iso->Thiol + NaOH Hydrolysis Product Thiophen-2(5H)-one Thiol->Product Intramolecular Cyclization (-ROH)

Figure 1: Stepwise formation of thiophen-2(5H)-one from acyclic bromo-esters via a transient thiol intermediate.

Method B: The Oxidative Transformation Route (Fenton Chemistry)

Precursor: Thiophene Mechanism: Radical Hydroxylation


 Tautomerization

Direct oxidation of thiophene is challenging due to the stability of the aromatic ring and the propensity for sulfur oxidation (sulfoxide/sulfone formation). However, Fenton-like conditions (


 or 

with

) favor ring hydroxylation over S-oxidation under specific pH conditions.
Experimental Protocol
  • Reagents: Thiophene (10 mmol),

    
     (0.5 mmol), 
    
    
    
    (30% aq, 15 mmol), Acetonitrile/Water (1:1).
  • Reaction: Suspend thiophene in the solvent mixture containing the copper catalyst. Adjust pH to ~3 with dilute

    
    .
    
  • Addition: Add

    
     dropwise over 30 minutes at 
    
    
    
    C. Caution: Exothermic.
  • Quenching: Quench with saturated

    
     to destroy excess peroxide.
    
  • Isolation: Extract with ether. The product exists in equilibrium with 2-hydroxythiophene but predominantly isolates as the thiophen-2(5H)-one tautomer.[1]

Mechanistic Pathway

FentonPathway Thiophene Thiophene Radical 2-Hydroxythienyl Radical Thiophene->Radical HO• (Fenton) Cation Cationic Intermediate Radical->Cation - e⁻ Hydroxy 2-Hydroxythiophene (Enol) Cation->Hydroxy - H⁺ Product Thiophen-2(5H)-one (Keto) Hydroxy->Product Tautomerization

Figure 2: Radical-mediated hydroxylation of thiophene followed by keto-enol tautomerization.

Method C: The Hydrolytic Conversion Route

Precursor: 2-Methoxythiophene Mechanism: Acid-Catalyzed Hydrolysis


 Demethylation 

Tautomerization

This is the most reliable method for obtaining high-purity thiophenones, provided the 2-alkoxythiophene precursor is available. It proceeds via a standard aromatic nucleophilic substitution mechanism facilitated by acid.

Experimental Protocol
  • Reagents: 2-Methoxythiophene (5 mmol), 2M HCl (10 mL), Methanol (2 mL, optional cosolvent).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid (1-3 hours).

  • Monitoring: Monitor by TLC (disappearance of the less polar methoxythiophene).

  • Workup: Neutralize with

    
    . Extract with ethyl acetate.
    
  • Purification: Often unnecessary if the precursor was pure; otherwise, flash chromatography.

Mechanistic Pathway

HydrolysisPathway Methoxy 2-Methoxythiophene Protonated Oxonium Intermediate Methoxy->Protonated + H⁺ Tetra Tetrahedral Intermediate Protonated->Tetra + H₂O Product Thiophen-2(5H)-one Tetra->Product - MeOH, - H⁺

Figure 3: Acid-catalyzed hydrolysis of 2-methoxythiophene.

Expert Insights & Recommendations

  • For Drug Discovery Libraries: Use Method A . The ability to introduce alkyl/aryl groups at the 3, 4, or 5 positions by varying the bromocrotonate precursor allows for rapid SAR (Structure-Activity Relationship) exploration.

  • For Bulk Commodity Synthesis: Use Method B . If you need the unsubstituted core on a kilogram scale, the low cost of thiophene and

    
     outweighs the moderate yield, provided safety measures for peroxide handling are in place.
    
  • For Mechanistic Studies: Use Method C . This route yields the cleanest product, free from isomeric byproducts (like 3-hydroxythiophenes) or over-oxidized sulfones, which is critical when the thiophenone is used as a sensitive biological probe.

References

  • Fenton-Like Oxidation of Thiophene

    • Title: A Clean One-Step Synthesis of 2-Hydroxythiophene (Thiophen-2(5H)-one) by a Fenton-Like Oxidation of Thiophene.[1]

    • Source: ResearchG
  • General Thiophene Synthesis & Reactivity

    • Title: Thiophene and Furan Synthesis Methods.[2][3][4][5]

    • Source: Scribd / Organic Chemistry Portal.
  • Synthesis from Acyclic Precursors (Related)

    • Title: Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones.
    • Source: ResearchGate.[6][7]

  • Lawesson's Reagent Applications (Alternative Sulfur Source)

    • Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
    • Source: NIH / PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dihydro-2,4-dimethyl-3(2H)-thiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. This guide provides a detailed protocol for the proper disposal of Dihydro-2,4-dimethyl-3(2H)-thiophenone (CAS No. 106014-15-7), a sulfur-containing organic compound.[1] By adhering to these procedures, you will ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and minimize environmental impact. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Presumptive Hazard Profile:

Hazard CategoryPotential Risks and Rationale
Physical Hazards Combustible Liquid: Thiophenones and similar organic compounds can be flammable or combustible.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] It is crucial to handle this compound away from heat, sparks, and open flames.[5][6][7][8]
Health Hazards Skin and Eye Irritation: Direct contact may cause irritation to the skin and serious eye irritation.[5][9][10] The sulfur moiety can contribute to skin sensitization in some individuals.
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5][9] It is advisable to work in a well-ventilated area or under a chemical fume hood.[5][6]
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[11][12][13]
Environmental Hazards Aquatic Toxicity: Some related sulfur compounds are harmful to aquatic life with long-lasting effects.[8] Therefore, direct release into the environment must be strictly avoided.
Other Hazards Stench: Many organosulfur compounds possess a strong, unpleasant odor.[5][8] While not classified as a health hazard, this can be a significant nuisance and may indicate a leak or spill.

Prerequisites for Disposal: The Foundation of Safety

Proper preparation is the key to a safe and efficient chemical disposal process. Before initiating any disposal procedures, ensure the following are in place.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the correct use of PPE. The following should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against splashes.[14]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or PVC gloves.[2][14] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills and contamination of personal clothing.[2]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a vapor respirator may be necessary.[2]

Engineering Controls and Required Materials
  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Waste Containers: Use only approved, properly labeled, and chemically compatible containers for waste collection. The container should be sealable and in good condition.

  • Spill Kit: An accessible spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), non-sparking tools for cleanup, and appropriate waste bags is essential.[4][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.

Disposal of Unused or Waste this compound

Objective: To safely transfer the chemical waste into a designated hazardous waste container for collection by a licensed disposal company.

Protocol:

  • Segregation: Ensure the waste is not mixed with incompatible materials. This compound should be kept separate from strong oxidizing agents and strong bases.[5]

  • Container Selection: Choose a clean, dry, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Combustible, Irritant).

  • Transfer: Carefully pour or transfer the waste chemical into the designated container. Use a funnel to prevent spills. This should be done inside a chemical fume hood.

  • Sealing: Securely close the container lid. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[2][5]

  • Documentation and Pickup: Follow your institution's procedures for documenting the waste and requesting a pickup from the Environmental Health and Safety (EH&S) office or a licensed waste disposal contractor.

Disposal of Contaminated Materials

Objective: To safely manage and dispose of items contaminated with this compound.

Protocol:

  • Collection: Place all contaminated solid waste, such as gloves, absorbent pads, and empty containers, into a designated solid hazardous waste container or a clearly labeled, sealed bag.

  • Decontamination of Empty Containers: "Empty" containers may still contain hazardous residues. Triple-rinse the container with a suitable solvent (e.g., methanol or chloroform, for which the compound is soluble[1]). Collect the rinsate as hazardous waste and manage it according to the protocol in section 3.1.

  • Disposal: The container for contaminated solids should be labeled with "Hazardous Waste," a description of the contents (e.g., "Debris contaminated with this compound"), and the associated hazards. Store and arrange for pickup as described above.

Emergency Procedures

Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately eliminate all nearby sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For small spills, use a spill kit with absorbent, non-combustible material like sand or dry earth.[4]

    • Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[4][5]

    • Clean the spill area with soap and water.

  • Waste Disposal: The collected spill cleanup material must be disposed of as hazardous waste.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal workflow for this compound. cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action Prep Assess Hazards & Risks PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Vent Work in Fume Hood or Well-Ventilated Area PPE->Vent WasteType Waste Type? Vent->WasteType LiquidWaste Unused/Waste Chemical WasteType->LiquidWaste Liquid SolidWaste Contaminated Materials (Gloves, Containers, etc.) WasteType->SolidWaste Solid CollectLiquid Transfer to Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid CollectSolid Place in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid Store Store in Designated Satellite Accumulation Area CollectLiquid->Store CollectSolid->Store ArrangePickup Arrange for Pickup by Licensed Waste Disposal Company Store->ArrangePickup

Caption: Disposal workflow for this compound.

References

  • Synerzine. (2018). Safety Data Sheet: 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,3''-Dimethyl-2,2',5',2''-terthiophene. Retrieved from [Link]

  • Bureau of Air Quality Analysis and Research. (2016). Collection and Analysis of Reduced Sulfur Compounds in Air. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

  • American Chemical Society. (2023). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]

  • NIST. (n.d.). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-2-methyl-3(2H)-thiophenone. Retrieved from [Link]

  • MDPI. (2026). Catalytic Combustion Characteristics for Removal of High-Concentration Volatile Organic Compounds (VOCs). Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: natural 2,5-dimethyl-4-methoxy-3(2h)-furanone. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • EPA. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.